Viomycin sulfate hydrate
Description
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Properties
Molecular Formula |
C18H15O5P |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(4-hydroxyphenyl) bis(2,3,4,5,6-pentadeuteriophenyl) phosphate |
InChI |
InChI=1S/C18H15O5P/c19-15-11-13-18(14-12-15)23-24(20,21-16-7-3-1-4-8-16)22-17-9-5-2-6-10-17/h1-14,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
NOPNBQOZUKISRP-LHNTUAQVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Viomycin Sulfate Hydrate: A Technical Guide to its Discovery, Origin, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and fundamental scientific aspects of viomycin sulfate hydrate, a potent antitubercular antibiotic. Viomycin, the first member of the tuberactinomycin family of antibiotics to be identified, is a nonribosomal peptide produced by the actinomycete Streptomyces puniceus. This document details the historical context of its discovery, its biological source, and the intricate enzymatic machinery of its biosynthesis. Furthermore, it presents key quantitative data on its biological activity and toxicity, outlines detailed experimental protocols for its production and isolation, and provides visual representations of its biosynthetic pathway and experimental workflows to facilitate a deeper understanding for research and development professionals in the field of antibiotic discovery and production.
Discovery and Origin
Viomycin was first isolated in 1951 from the soil actinomycete Streptomyces puniceus.[1][2] It emerged during the "golden age" of antibiotic discovery and was identified as a potent agent against Mycobacterium tuberculosis.[3] Viomycin is a member of the tuberactinomycin family, a group of cyclic peptide antibiotics that share a common structural core and exhibit significant anti-tuberculosis activity.[1] Although its clinical use has been largely superseded by less toxic alternatives like capreomycin, viomycin remains a crucial reference compound for understanding the mechanism of action and resistance to this class of antibiotics.[1]
The producing organism, Streptomyces puniceus, is a Gram-positive, filamentous bacterium found in soil.[1] Like other members of the Streptomyces genus, it is known for its ability to produce a wide array of secondary metabolites with diverse biological activities. The name "viomycin" is derived from the violet color of the soil organism from which it was first isolated.
Physicochemical Properties
Viomycin is a strongly basic peptide antibiotic.[4] It is typically used and supplied in its sulfate hydrate form to improve its stability and solubility.
| Property | Value | Reference(s) |
| Molecular Formula | C25H43N13O10 (free base) | [5] |
| Molecular Weight | 685.7 g/mol (free base) | [5] |
| Molecular Formula (Sulfate) | C25H45N13O14S | [4] |
| Molecular Weight (Sulfate) | 783.77 g/mol | [4][6] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in water | |
| UV max (in H2O) | 268 nm |
Biological Activity and Toxicity
Viomycin exhibits potent activity against Mycobacterium species. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 70S ribosome, specifically at the interface of the small (30S) and large (50S) subunits, thereby blocking translocation.[5]
Antimicrobial Spectrum
The primary application of viomycin has been in the treatment of tuberculosis. Its activity against other bacteria is more moderate.
| Organism | MIC Range (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis | 1.25 - 10 | |
| Staphylococcus aureus | >128 | |
| Escherichia coli | >128 |
Toxicity Data
The clinical use of viomycin has been limited by its toxicity, particularly ototoxicity and nephrotoxicity.
| Test | Species | Route | LD50 (mg/kg) | Reference(s) |
| Acute LD50 | Mouse | Intravenous | 243 | |
| Acute LD50 | Mouse | Subcutaneous | 1391 | |
| Acute LD50 | Rat | Oral | 2000 | |
| Acute LD50 | Rat | Intraperitoneal | 940 |
Biosynthesis of Viomycin
Viomycin is a nonribosomal peptide, meaning its synthesis is not directed by messenger RNA templates on ribosomes. Instead, it is assembled by a large, multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS).[1] The gene cluster responsible for viomycin biosynthesis has been identified and sequenced, revealing a series of open reading frames (ORFs) that encode the enzymes necessary for its production.[1]
The biosynthesis can be broadly divided into three stages:
-
Precursor Synthesis: Production of the non-proteinogenic amino acid building blocks.
-
NRPS Assembly: Stepwise condensation of the amino acid precursors on the NRPS enzymatic template.
-
Post-Modification: Cyclization and further chemical modifications to yield the final active viomycin molecule.
Figure 1: Simplified signaling pathway of viomycin biosynthesis.
Experimental Protocols
Fermentation of Streptomyces puniceus for Viomycin Production
This protocol outlines the steps for the cultivation of Streptomyces puniceus to produce viomycin.
Materials:
-
Streptomyces puniceus strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Soy peptone, beef extract, dextrose, sodium chloride)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. puniceus spores or mycelia from a stock culture to a flask containing seed medium.
-
Incubate at 28°C for 48-72 hours with shaking at 200 rpm to obtain a dense seed culture.
-
-
Production Culture:
Figure 2: Experimental workflow for viomycin fermentation.
Isolation and Purification of this compound
This protocol describes a general procedure for the extraction and purification of viomycin from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)
-
Sulfuric acid
-
Ethanol
Procedure:
-
Harvesting and Extraction:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Extract the supernatant containing viomycin with an equal volume of ethyl acetate. Repeat the extraction to maximize recovery.
-
Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[9]
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor for the presence of viomycin using an appropriate method (e.g., bioassay or TLC).
-
Pool the active fractions and concentrate to yield purified viomycin.
-
-
Sulfate Salt Formation and Crystallization:
-
Dissolve the purified viomycin free base in water.
-
Adjust the pH to acidic with dilute sulfuric acid.
-
Add ethanol to induce crystallization of viomycin sulfate.
-
Collect the crystals by filtration and dry under vacuum.
-
Figure 3: Experimental workflow for viomycin purification.
Conclusion
This compound, a pioneering member of the tuberactinomycin class of antibiotics, holds a significant place in the history of antimicrobial drug discovery. While its clinical application has diminished due to toxicity concerns, it remains a vital tool for research into the mechanisms of ribosomal inhibition and the development of novel antitubercular agents. This technical guide provides a foundational understanding of its discovery, biosynthesis, and key experimental procedures, offering a valuable resource for scientists and researchers in the ongoing effort to combat infectious diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Streptomycin production | PPT [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Viomycin Sulfate Hydrate on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viomycin, a tuberactinomycin antibiotic, is a potent inhibitor of bacterial protein synthesis, historically used in the treatment of multidrug-resistant tuberculosis. This technical guide provides a comprehensive overview of the molecular mechanism by which Viomycin sulfate hydrate targets and inhibits the bacterial ribosome. It delves into the specific binding sites, the dual inhibitory action on ribosomal translocation and translational fidelity, and the mechanisms of bacterial resistance. This document synthesizes structural, biochemical, and kinetic data to offer a detailed understanding for researchers and professionals in drug development.
Introduction
Viomycin is a cyclic polypeptide antibiotic produced by Streptomyces puniceus. Its primary mode of action is the inhibition of protein synthesis in bacteria, making it an effective agent against various bacterial pathogens, most notably Mycobacterium tuberculosis. Understanding the precise mechanism of Viomycin's interaction with the bacterial ribosome is crucial for the development of new antimicrobial agents and for combating the rise of antibiotic resistance. This guide will explore the intricate details of Viomycin's action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways.
Mechanism of Action
Viomycin exerts its antibacterial effect by binding to the bacterial 70S ribosome, interfering with two critical processes in protein synthesis: translocation and the fidelity of tRNA selection.
Binding Sites on the Ribosome
Structural studies using cryo-electron microscopy (cryo-EM) and X-ray crystallography have revealed that Viomycin binds at the interface of the 30S and 50S ribosomal subunits. The primary binding site is located in a pocket formed by helix 44 (h44) of the 16S rRNA in the small subunit and helix 69 (H69) of the 23S rRNA in the large subunit[1]. This strategic location is near the decoding center and the A site, where aminoacyl-tRNAs bind.
The affinity of Viomycin for the ribosome is significantly influenced by the state of the A site. The dissociation constant (Kd) for Viomycin binding to a ribosome with an empty A site is estimated to be as high as 20 µM[2]. However, the presence of a peptidyl-tRNA in the A site dramatically increases the binding affinity, with saturation observed at concentrations as low as 1 µM, indicating a much lower Kd in this state[2]. This suggests that Viomycin preferentially binds to ribosomes actively engaged in translation.
Inhibition of Translocation
A primary mechanism of Viomycin's action is the inhibition of the translocation step of elongation. Translocation is the process where the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively. Viomycin binding stabilizes the ribosome in a pre-translocation or an intermediate state of translocation[1][3].
By binding to the interface of the two ribosomal subunits, Viomycin restricts the rotational movements between the 30S and 50S subunits that are essential for translocation to occur. This "locking" of the ribosome in a specific conformation prevents the forward movement of the mRNA-tRNA complex, effectively halting protein synthesis[3]. Kinetic studies have shown that once bound, Viomycin stalls the ribosome in a pre-translocation state for a minimum of approximately 45 seconds, with this stalling time increasing linearly with the Viomycin concentration[2][4].
Impairment of Translational Fidelity
In addition to inhibiting translocation, Viomycin also compromises the fidelity of protein synthesis by promoting the misreading of the mRNA codon. It achieves this by affecting the decoding center of the 30S subunit. Viomycin binding locks the monitoring bases A1492 and A1493 of the 16S rRNA in a "flipped-out" conformation[5]. This conformation is typically induced by the correct codon-anticodon pairing and is crucial for the proofreading mechanism.
By stabilizing this flipped-out state, Viomycin allows near-cognate and even non-cognate aminoacyl-tRNAs to be accepted into the A site and incorporated into the growing polypeptide chain. This leads to the synthesis of erroneous proteins, which can be toxic to the bacterial cell[5].
Quantitative Data
The following tables summarize the available quantitative data on the activity and binding of Viomycin.
Table 1: Minimum Inhibitory Concentrations (MIC) of Viomycin against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis (Wild-Type) | 2 | [2] |
| Mycobacterium tuberculosis (Resistant Strains) | >10 | [2] |
| Escherichia coli K-12 | Varies (often high due to efflux) | |
| Staphylococcus aureus | Varies | [6][7] |
| Pseudomonas aeruginosa | Generally high | [8][9][10][11][12] |
| Enterococcus faecalis | Varies | [13][14][15][16][17] |
Table 2: Kinetic and Binding Affinity Data for Viomycin
| Parameter | Value | Condition | Reference |
| Dissociation Constant (Kd) | ~20 µM | Ribosome with empty A site | [2] |
| Binding | Saturated at 1 µM | Ribosome with peptidyl-tRNA in A site | [2] |
| Dissociation rate constant (qV2) | 0.022 ± 0.0005 s⁻¹ | From EF-G–bound ribosome | [2] |
| IC50 (Translocation Inhibition) | 5 nM | 2.5 µM EF-G | [2] |
| IC50 (Translocation Inhibition) | 6 nM | 5 µM EF-G | [2] |
| IC50 (Translocation Inhibition) | 9 nM | 10 µM EF-G | [2] |
| Stalling Time | ≥ 45 s | In pre-translocation state | [2][4] |
| GTP Hydrolysis Rate (kGTP) | 3.75 ± 0.20 s⁻¹ | By EF-G on Viomycin-stalled ribosomes | [2] |
Mechanisms of Resistance
Bacterial resistance to Viomycin can arise through several mechanisms:
-
Modification of the Ribosomal Target: Mutations in the 16S rRNA (in the 30S subunit) and 23S rRNA (in the 50S subunit) can alter the Viomycin binding site, reducing its affinity for the ribosome.
-
Enzymatic Inactivation: Some bacteria produce enzymes that can modify and inactivate Viomycin.
-
Efflux Pumps: Active transport systems can pump Viomycin out of the bacterial cell, preventing it from reaching its ribosomal target.
Visualizing the Mechanism and Workflows
Diagrams of Molecular Interactions and Experimental Processes
References
- 1. The structural basis for inhibition of ribosomal translocation by viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibiotic viomycin traps the ribosome in an intermediate state of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Vancomycin MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Antibiotics against Pseudomonas aeruginosa in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Changes in MIC Alter Responses of Pseudomonas aeruginosa to Tobramycin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
- 14. Enterococcal Infection—Treatment and Antibiotic Resistance - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antibiotic Options for Enterococcus Faecalis Infections [pjms.com.pk]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
"Viomycin sulfate hydrate chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate hydrate is a potent tuberactinomycin antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Produced by the actinomycete Streptomyces puniceus, it functions by inhibiting protein synthesis in susceptible bacteria.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key analytical methodologies for this compound, designed to support research and development activities in the pharmaceutical sciences.
Chemical Structure and Properties
Viomycin is a complex, cyclic polypeptide antibiotic.[2] The sulfate hydrate form is the salt commonly used in pharmaceutical preparations.
Chemical Structure
Caption: Chemical structure of Viomycin.
Physicochemical Properties
A summary of the key chemical and physical properties of viomycin and its sulfate hydrate form is presented in Table 1.
| Property | Viomycin | This compound |
| Molecular Formula | C₂₅H₄₃N₁₃O₁₀ | C₂₅H₄₃N₁₃O₁₀ · xH₂SO₄ · yH₂O |
| Molecular Weight | 685.7 g/mol [2] | Varies with hydration and sulfation |
| CAS Number | 32988-50-4[2] | 37883-00-4[3] |
| Appearance | - | White or slightly yellowish powder |
| Melting Point | - | ~266 °C (decomposes)[3] |
| Solubility | - | Soluble in water |
| Stability | - | Hygroscopic; store in a dry, cool place |
| Storage Conditions | - | 2-8°C, protected from light and moisture |
Mechanism of Action
Viomycin exerts its antibacterial effect by inhibiting protein synthesis in prokaryotes. It specifically targets the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into proteins.
The mechanism involves the following key steps:
-
Binding to the Ribosome: Viomycin binds to a specific site on the bacterial 70S ribosome, at the interface of the small (30S) and large (50S) subunits.
-
Interference with Translocation: This binding event interferes with the translocation step of protein synthesis. Translocation is the process where the ribosome moves along the mRNA molecule to read the next codon.
-
Inhibition of Protein Elongation: By hindering translocation, viomycin effectively stalls the process of polypeptide chain elongation, leading to a cessation of protein production.
-
Bacteriostatic/Bactericidal Action: The inability to synthesize essential proteins ultimately leads to the inhibition of bacterial growth and, at sufficient concentrations, cell death.
Caption: Mechanism of action of Viomycin Sulfate.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable ion-pairing agent
-
Viomycin sulfate reference standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient tailored to resolve impurities from the main peak.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or ELSD
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the viomycin sulfate reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration.
-
Sample Solution Preparation: Prepare the viomycin sulfate sample to be tested in the same manner as the standard solution.
-
Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Identify and quantify impurities by comparing the chromatograms of the sample to that of the reference standard. Calculate the percentage of each impurity relative to the main viomycin peak area.
Caption: HPLC Purity Analysis Workflow.
Potency Assay by Microbiological Method
The potency of viomycin sulfate is determined by a microbiological assay, as described in the United States Pharmacopeia (USP) general chapter <81> for antibiotics.[4][5][6] This assay compares the inhibition of growth of a susceptible microorganism by the test sample to that of a reference standard. The cylinder-plate method is a common approach.
Materials:
-
Test Organism: A susceptible strain of bacteria (e.g., Bacillus subtilis or Mycobacterium smegmatis).
-
Culture Media: Appropriate agar media for maintaining the test organism and for the assay plates.
-
Phosphate Buffers: For dilution of the standard and sample.
-
Viomycin Sulfate Reference Standard.
-
Sterile Petri Dishes and Cylinders.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test organism.
-
Preparation of Assay Plates: Prepare petri dishes with a base layer and a seed layer of agar inoculated with the test organism.
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of the viomycin sulfate reference standard and a series of dilutions. Prepare the test sample solution to an expected concentration within the range of the standard dilutions.
-
Cylinder Placement and Application: Place sterile cylinders on the agar surface and fill them with the standard and sample solutions.
-
Incubation: Incubate the plates under specified conditions to allow for bacterial growth and the formation of zones of inhibition.
-
Measurement and Calculation: Measure the diameter of the zones of inhibition. Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard. Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.
References
Viomycin Sulfate Hydrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of viomycin sulfate hydrate, a critical antibiotic in the fight against multidrug-resistant tuberculosis. This document details its physicochemical properties, mechanism of action, and relevant experimental protocols, presented in a format tailored for the scientific community.
Core Physicochemical Data
Viomycin sulfate is a complex polypeptide antibiotic. Its registered CAS number and molecular properties can vary depending on its hydration state. The following table summarizes the key quantitative data for viomycin sulfate and its hydrated form.
| Property | Viomycin Sulfate | This compound |
| CAS Number | 37883-00-4[1] | 37883-00-4 |
| Molecular Formula | C₂₅H₄₅N₁₃O₁₄S[1][2] | C₂₅H₄₃N₁₃O₁₀·2H₂SO₄·4.5H₂O[3] |
| Molecular Weight | 783.77 g/mol [1][] 783.8 g/mol [2] | 962.94 g/mol [3][5] |
| Exact Mass | 783.2930[1] | Not specified |
| Elemental Analysis | C: 38.31%, H: 5.79%, N: 23.23%, O: 28.58%, S: 4.09%[1] | Not specified |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Viomycin exerts its potent antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its mechanism is multifaceted, primarily involving the inhibition of mRNA translocation and a decrease in the fidelity of translation.
Viomycin binds to a specific site on the 70S ribosome, at the interface between the small (30S) and large (50S) subunits.[6][7][8] This binding pocket is formed by helix 44 (h44) of the 16S rRNA in the small subunit and helix 69 (H69) of the 23S rRNA in the large subunit.[8][9]
The binding of viomycin has several key consequences:
-
Inhibition of Translocation: Viomycin effectively locks the ribosome in a pre-translocation state.[9][10] It stabilizes the transfer RNA (tRNA) in the A-site, preventing its movement to the P-site, a critical step in polypeptide chain elongation that is catalyzed by Elongation Factor G (EF-G).[6][9][10] Although EF-G can still bind and hydrolyze GTP, the physical translocation of the mRNA-tRNA complex is blocked.[8][9]
-
Induction of Miscoding: Viomycin can also impair the fidelity of tRNA selection, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[11] It achieves this by locking the monitoring bases A1492 and A1493 of the 16S rRNA into their active, flipped-out conformation, which normally occurs to stabilize the codon-anticodon interaction.[9][11] This forced conformation reduces the ribosome's ability to reject near-cognate or non-cognate tRNAs.[11]
The following diagram illustrates the signaling pathway of viomycin's inhibitory action on the bacterial ribosome.
Caption: Viomycin's mechanism of action on the bacterial ribosome.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Antimicrobial Susceptibility Testing (AST)
Standardized AST methods are crucial for determining the minimum inhibitory concentration (MIC) of viomycin against bacterial strains.
This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth in a liquid medium.
Methodology:
-
Preparation of Viomycin Stock Solution: Prepare a stock solution of this compound in sterile deionized water. The concentration should be at least 10 times the highest final concentration to be tested.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the viomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of viomycin at which there is no visible growth (turbidity).
This method involves incorporating the antibiotic into the agar medium.
Methodology:
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of viomycin.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of viomycin that inhibits the visible growth of the bacteria on the agar.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: General workflow for MIC determination.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of viomycin on protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).
-
Reaction Mixture: Set up a reaction mixture containing the cell-free extract, a template mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase), radiolabeled amino acids (e.g., ³⁵S-methionine), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Quantification of Protein Synthesis: Stop the reaction and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).
-
Analysis: Measure the amount of incorporated radiolabeled amino acid using a scintillation counter. The decrease in radioactivity in the presence of viomycin indicates the extent of translation inhibition.
Pre-Steady-State Kinetic Analysis of Ribosomal Translocation
Advanced techniques like stopped-flow or quench-flow instruments can be used to study the rapid kinetics of viomycin's interaction with the ribosome.[9][11]
Methodology:
-
Preparation of Ribosomal Complexes: Prepare purified pre-translocation ribosomal complexes containing a specific mRNA, a peptidyl-tRNA in the P-site, and an aminoacyl-tRNA in the A-site.
-
Rapid Mixing: In a quench-flow instrument, rapidly mix the pre-translocation complexes with a solution containing EF-G, GTP, and viomycin at various concentrations.
-
Quenching: After a very short, defined time interval (milliseconds to seconds), the reaction is stopped (quenched) by adding a solution that denatures the proteins and ribosomes (e.g., a strong acid).
-
Analysis: The state of the ribosomal complex at the time of quenching is analyzed. For example, the movement of the peptidyl-tRNA from the A-site to the P-site can be monitored using techniques like toe-printing or by analyzing the formation of the next peptide bond.
-
Kinetic Modeling: By performing these experiments at different viomycin concentrations and time points, the rate constants for viomycin binding and its effect on the rate of translocation can be determined and used to build a kinetic model of inhibition.[9]
References
- 1. medkoo.com [medkoo.com]
- 2. Viomycin Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
A Technical Guide to the Solubility and Stability of Viomycin Sulfate Hydrate in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of viomycin sulfate hydrate in common research buffers. Understanding these parameters is critical for ensuring the accuracy and reproducibility of in vitro and in vivo studies. This document includes available solubility data, detailed protocols for determining solubility and stability, and visual workflows to guide experimental design.
Introduction to this compound
Viomycin sulfate is a tuberactinomycin antibiotic, a class of nonribosomal peptide antibiotics with potent activity against Mycobacterium tuberculosis.[1][2] It is a crucial agent in the treatment of multi-drug-resistant tuberculosis (MDR-TB).[2] Viomycin exerts its antibacterial effect by binding to the bacterial ribosome and inhibiting protein synthesis.[2][3][4] The compound is supplied as a hydrated sulfate salt, and it is important to note that the material is hygroscopic and should be stored in a dry environment.[5]
Solubility of this compound
The solubility of viomycin sulfate is a key factor in the preparation of stock solutions and experimental media. While it is known to be soluble in water, specific quantitative data in various research buffers is not extensively published.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for viomycin sulfate. It is important to note that the molecular weight of this compound can vary depending on the degree of hydration, which will affect the molarity of prepared solutions.[6][7]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| Water | 66.14 | 75 | [7] |
| Water | 1.04 | - | [8] |
| DMSO | Soluble | - | [6] |
| Methanol | Soluble | - | [] |
Note: The molar concentration is based on a molecular weight of 881.85 g/mol as viomycin disulfate[7]. The exact molecular weight may vary between batches due to hydration.
Factors Influencing Solubility
The solubility of viomycin sulfate can be influenced by several factors, including:
-
pH: As a peptide antibiotic with multiple amino groups, the ionization state and thus the solubility of viomycin are expected to be pH-dependent.
-
Buffer Species and Strength: The composition and ionic strength of the buffer can impact the solubility of dissolved compounds.[10]
-
Temperature: Solubility of solids in liquids generally increases with temperature, although this should be determined empirically.
Given the limited data, it is recommended to experimentally determine the solubility of viomycin sulfate in the specific research buffer and conditions of your experiment.
Stability of this compound in Solution
The stability of viomycin sulfate in solution is critical for ensuring consistent potency over the course of an experiment. Degradation of the antibiotic can lead to inaccurate and misleading results.
General Storage and Stability Recommendations
-
Solid Form: this compound powder should be stored in a dry, dark place. For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage.[6]
-
Aqueous Solutions: It is generally recommended that aqueous stock solutions of antibiotics be freshly prepared. Some sources suggest that aqueous solutions of similar antibiotics should not be stored for more than one day.[11] For longer-term storage of stock solutions, freezing at -20°C or -80°C is a common practice, though the stability of viomycin sulfate under these conditions in specific buffers is not well-documented.[12]
Factors Influencing Stability
The stability of viomycin sulfate in research buffers can be affected by:
-
pH: The pH of the solution can influence the rate of hydrolysis and other degradation pathways.
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[13]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.
-
Enzymatic Degradation: If the buffer is used in a biological system (e.g., cell culture), enzymes present could potentially degrade the antibiotic.
Due to the lack of specific stability data for viomycin sulfate in various research buffers, it is imperative to perform stability studies under your specific experimental conditions.
Experimental Protocols
The following sections provide detailed protocols for determining the solubility and stability of this compound in a research buffer of interest.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Research buffer of interest (e.g., PBS, Tris-HCl, HEPES)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Microcentrifuge
-
Analytical method for quantification (e.g., HPLC-UV, spectrophotometer)
-
Calibrated pH meter
Procedure:
-
Prepare Buffer: Prepare the desired research buffer and adjust the pH to the target value.
-
Add Excess Solid: Add an excess amount of this compound powder to a series of microcentrifuge tubes or vials. The exact amount should be more than what is expected to dissolve.
-
Add Buffer: Add a known volume of the research buffer to each tube.
-
Equilibration: Place the tubes on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with the research buffer to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of viomycin sulfate in the diluted supernatant using a validated analytical method.
-
Calculate Solubility: Multiply the measured concentration by the dilution factor to determine the solubility of viomycin sulfate in the buffer.
Protocol for Assessing Stability in Aqueous Buffers
This protocol outlines a method for evaluating the stability of viomycin sulfate in a research buffer over time at different temperatures.
Materials:
-
This compound powder
-
Research buffer of interest (sterile-filtered if for cell-based assays)
-
Sterile microcentrifuge tubes or vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of viomycin sulfate in the research buffer at a known concentration below its solubility limit.
-
Aliquot Solution: Dispense the solution into multiple sterile microcentrifuge tubes, with each tube representing a single time point for a specific temperature.
-
Storage: Place the tubes in incubators or water baths at the different temperatures to be tested. Protect from light if the compound is light-sensitive.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from each temperature.
-
Sample Analysis: Immediately analyze the concentration of viomycin sulfate in each sample using a validated analytical method. The sample from time zero serves as the initial concentration.
-
Data Analysis: Calculate the percentage of viomycin sulfate remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each temperature to visualize the degradation kinetics.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
References
- 1. Viomycin - Wikipedia [en.wikipedia.org]
- 2. What is Viomycin Sulfate used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VIOMYCIN SULFATE | 37883-00-4 [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. Viomycin | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 8. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
Crystallography of Viomycin Sulfate Hydrate Bound to the 70S Ribosome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic studies of the antibiotic Viomycin sulfate hydrate in complex with the bacterial 70S ribosome. Viomycin, a tuberactinomycin antibiotic, is a critical second-line treatment for multidrug-resistant tuberculosis. Understanding its interaction with the ribosome at an atomic level is paramount for the development of novel and more effective antimicrobial agents. This document synthesizes key crystallographic data, details experimental methodologies, and visualizes the intricate molecular mechanisms underlying Viomycin's inhibitory action.
Quantitative Crystallographic Data Summary
The crystallographic data for Viomycin bound to the 70S ribosome reveals insights into its binding in different functional states of the ribosome. The primary structures have been determined from Thermus thermophilus and Escherichia coli, representing the ribosome in both a non-rotated and a rotated state, respectively.
Table 1: Crystallographic Data for Viomycin-70S Ribosome Complexes
| PDB ID(s) | Organism | Ribosomal State | Resolution (Å) | Key Findings |
| 3KNH, 3KNI, 3KNJ, 3KNK, 4V7L | Thermus thermophilus | Non-rotated (Classical) | 3.3 | Viomycin binds at the interface of the 30S and 50S subunits, interacting with helix 44 (h44) of the 16S rRNA and Helix 69 (H69) of the 23S rRNA.[1][2] |
| - | Escherichia coli | Rotated (Hybrid) | 3.1 (X-ray), 3.8 (Cryo-EM) | Five Viomycin binding sites (Vio1-5) were identified in the rotated state, with Vio1 corresponding to the site in the non-rotated state. Vio3, Vio4, and Vio5 are clustered at intersubunit bridges.[2][3][4] |
Experimental Protocols
The determination of the crystal structure of the Viomycin-70S ribosome complex involves a multi-step process, from the preparation of the biological sample to the final refinement of the atomic model. The following sections detail the key experimental methodologies cited in the literature.
Formation of the Viomycin-70S Ribosome Complex (Non-Rotated State)
This protocol is based on the work of Stanley et al. (2010) for the crystallization of the Thermus thermophilus 70S ribosome in a non-rotated state with Viomycin.[1]
-
Ribosome Preparation: 70S ribosomes are purified from Thermus thermophilus.
-
mRNA and tRNA Binding:
-
4 µM of 70S ribosomes are programmed with 8 µM of a specific mRNA for 15 minutes at 55°C.
-
8 µM of fMet-tRNAiMet is then added and incubated for an additional 30 minutes to occupy the P-site.
-
To occupy the A-site, 16 µM of a ternary complex (EF-Tu, GMP-PNP, and Gln-tRNAGln) is added and incubated for 30 minutes.[1]
-
-
Viomycin Binding: 100 µM of Viomycin is added to the complex and incubated for a final 30 minutes.[1]
-
Complex Purification: The final complex is cooled to room temperature and centrifuged to remove aggregates before setting up crystallization trials.[1]
Crystallization
-
Method: The vapor diffusion method (sitting or hanging drop) is commonly used for crystallizing ribosome complexes.[5]
-
Crystallization Conditions: The Viomycin-70S ribosome complex is mixed with a crystallization buffer typically containing precipitants like PEG, salts, and buffering agents. Specific conditions for the T. thermophilus complex included a buffer containing 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG-20K, 7%–12% (v/v) MPD, 100–200 mM arginine, and 0.5 mM β-mercaptoethanol.[5]
-
Crystal Growth: Crystals are grown at a constant temperature (e.g., 19°C) over several days to weeks.[5]
X-ray Diffraction Data Collection
-
Cryo-protection: Before exposure to X-rays, crystals are typically cryo-cooled to approximately 100 K to minimize radiation damage. This is achieved by briefly soaking the crystals in a cryo-protectant solution, which is often the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source, which provides a high-intensity X-ray beam.[5] A complete dataset is obtained by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[5]
Structure Determination and Refinement
-
Data Processing: The raw diffraction images are processed using software packages like XDS to integrate the reflection intensities and scale the data.[5]
-
Phasing: The phase problem is a major challenge in crystallography. For large complexes like the ribosome, molecular replacement is often used, where a previously determined structure of a similar molecule is used as a search model.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using software such as PHENIX or REFMAC, which iteratively adjust the atomic coordinates to improve the fit between the calculated and observed diffraction data.[1] Translation-Libration-Screw (TLS) refinement can be employed to model the anisotropic movement of large domains within the ribosome.[4][6]
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular mechanism of Viomycin's action.
Experimental Workflow for Crystallography
Caption: Experimental workflow for the crystallography of the Viomycin-70S ribosome complex.
Mechanism of Viomycin-Induced Translocation Inhibition
Caption: Logical relationship of Viomycin's mechanism of inhibiting ribosomal translocation.
Concluding Remarks
The crystallographic studies of Viomycin bound to the 70S ribosome have provided a detailed structural basis for its mechanism of action. By binding at the crucial interface between the small and large ribosomal subunits, Viomycin effectively locks the ribosome in a conformation that is non-permissive for the translocation step of protein synthesis.[1][3] The identification of multiple binding sites in the rotated state of the ribosome further refines our understanding of how this antibiotic can stabilize specific conformational states.[3][4] This in-depth knowledge is invaluable for the structure-based design of new tuberactinomycin derivatives with improved efficacy and reduced susceptibility to resistance mechanisms. Future research, potentially employing time-resolved crystallographic techniques, could further illuminate the dynamic aspects of Viomycin's interaction with the ribosome during the entire elongation cycle.
References
- 1. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis for inhibition of ribosomal translocation by viomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Analysis of Structural Dynamics in the Ribosome by TLS Crystallographic Refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of structural dynamics in the ribosome by TLS crystallographic refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
"Viomycin sulfate hydrate as a member of the tuberactinomycin antibiotic family"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate hydrate is a member of the tuberactinomycin family of cyclic peptide antibiotics, a class of potent inhibitors of bacterial protein synthesis.[1] Originally isolated from Streptomyces puniceus, viomycin has historically been utilized as a second-line agent in the treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[2][3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, biosynthetic pathway, and relevant experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic research and development.
Chemical Structure and Family
The tuberactinomycin family, which includes viomycin and the structurally similar capreomycin, is characterized by a conserved cyclic pentapeptide core.[1] This core is assembled non-ribosomally and features unusual amino acids.[2] The members of this family differ in their side-chain modifications.
Mechanism of Action: Inhibition of Ribosomal Translocation
Viomycin exerts its bactericidal effects by targeting the bacterial 70S ribosome and inhibiting protein synthesis.[5][6] Specifically, it binds at the interface of the small (30S) and large (50S) ribosomal subunits, in a pocket formed by helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[7]
The binding of viomycin stabilizes the pre-translocation state of the ribosome, effectively locking the peptidyl-tRNA in the A-site and preventing its movement to the P-site.[6][7] This steric hindrance blocks the translocation step of the elongation cycle, a crucial process for the sequential addition of amino acids to the growing polypeptide chain.[8] While viomycin allows for the binding of Elongation Factor G (EF-G) and subsequent GTP hydrolysis, it completely inhibits the physical movement of the tRNA and mRNA, leading to a stalled ribosome and the cessation of protein synthesis.[8] This inhibition also promotes futile cycles of GTP hydrolysis by EF-G on the stalled ribosome.[8]
Signaling Pathway of Viomycin's Mechanism of Action
Caption: Mechanism of viomycin-mediated inhibition of ribosomal translocation.
Quantitative Data
Antimicrobial Spectrum of Viomycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of viomycin against various bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis (Wild-type) | ≤2 - 4 | [9] |
| Mycobacterium tuberculosis (Resistant) | 20 - >80 | [10] |
| Escherichia coli | 10 (for 70% inhibition) | [11] |
| Vancomycin-Resistant Enterococcus (VRE) | Viomycin has shown effectiveness | [2][3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Viomycin has shown effectiveness | [2][3] |
Kinetic Parameters of Viomycin Inhibition
The following table presents key kinetic constants related to the inhibition of E. coli ribosomes by viomycin.
| Parameter | Description | Value | Reference(s) |
| KI1 | Inhibition constant for viomycin binding to the pre-translocation ribosome | 0.55 ± 0.03 | [8] |
| KI2 | Viomycin concentration to double the stalling time | 66 ± 5 µM | [8] |
| qV2 | Dissociation rate constant of viomycin from the EF-G-bound ribosome | 0.022 ± 0.0005 s-1 | [8] |
| Stalling Time | Minimum time a ribosome is stalled by viomycin | ~45 seconds (increases with concentration) | [8][12] |
| KI (cognate tRNA) | Inhibition constant for cognate tRNA selection | 9.4 ± 3.3 µM | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of viomycin that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of Viomycin Stock Solution: Prepare a stock solution of this compound in sterile deionized water. The concentration should be at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the viomycin stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Reading Results: The MIC is the lowest concentration of viomycin at which there is no visible turbidity.
In Vitro Translation Inhibition Assay
Objective: To measure the inhibitory effect of viomycin on bacterial protein synthesis in a cell-free system.
Methodology:
-
Preparation of Ribosomes and Translation Factors:
-
Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600 or Thermus thermophilus HB8) by sucrose gradient centrifugation.[14]
-
Purify initiation factors (IF1, IF2, IF3), elongation factors (EF-Tu, EF-Ts, EF-G), and aminoacyl-tRNA synthetases.
-
-
Preparation of Reaction Mixtures:
-
Mixture A (Ribosome Complex): In a reaction buffer (e.g., polymix buffer), combine 70S ribosomes, mRNA template (encoding a short peptide), f-[³H]Met-tRNAfMet (radiolabeled initiator tRNA), and initiation factors. Incubate to form the 70S initiation complex.
-
Mixture B (Elongation Components): In a separate tube, combine the appropriate aminoacyl-tRNAs (corresponding to the mRNA template), EF-Tu, EF-G, GTP, and varying concentrations of this compound.
-
-
Initiation of Translation and Quenching:
-
Rapidly mix equal volumes of Mixture A and Mixture B at 37°C to start the translation reaction.
-
At various time points, quench the reaction by adding a strong acid (e.g., formic acid).
-
-
Analysis of Products:
-
Analyze the formation of radiolabeled dipeptides or tripeptides by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) followed by scintillation counting.
-
-
Data Interpretation: A decrease in the rate and extent of peptide formation with increasing concentrations of viomycin indicates inhibition of translation.
Workflow for Cloning and Analysis of the Viomycin Biosynthetic Gene Cluster
References
- 1. Viomycin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 3. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Viomycin Sulfate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Viomycin Sulfate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Viomycin favours the formation of 70S ribosome couples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of 70S ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Viomycin Sulfate Hydrate in In Vitro Translation Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate hydrate is a tuberactinomycin antibiotic known for its potent inhibitory effects on bacterial protein synthesis.[1][2] This property makes it a valuable tool for researchers studying the mechanisms of translation and for professionals in drug development exploring new antibacterial agents. These application notes provide detailed protocols and background information for employing this compound in in vitro translation inhibition assays, a fundamental technique to characterize the efficacy and mechanism of action of translational inhibitors.
Mechanism of Action of Viomycin
Viomycin primarily targets the bacterial ribosome, interfering with key steps in the elongation cycle of protein synthesis.[3][4] Its inhibitory actions are multifaceted:
-
Inhibition of Translocation: Viomycin binds to a site on the ribosome that spans both the small (30S) and large (50S) subunits.[1][5] This binding stabilizes the tRNA in the A-site, effectively blocking the translocation of the peptidyl-tRNA from the A-site to the P-site, a critical step for the ribosome to move along the mRNA.[2][3]
-
Impairment of Translational Fidelity: Viomycin can also induce misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.[6] It achieves this by locking the monitoring bases of the 16S rRNA (A1492 and A1493) in a conformation that favors the binding of near-cognate and non-cognate aminoacyl-tRNAs.[6]
This dual mechanism of action—halting the progression of the ribosome and compromising the accuracy of protein synthesis—underlies its potent antibacterial activity.
Signaling Pathway Diagram
Caption: Mechanism of Viomycin Action on the Bacterial Ribosome.
Quantitative Data for Viomycin in In Vitro Assays
The inhibitory potency of viomycin can be quantified by determining its half-maximal inhibitory concentration (IC50). This value is dependent on the specific in vitro translation system and the experimental conditions.
| Parameter | Organism/System | Value | Reference |
| IC50 | E. coli in vitro translation (Tripeptide formation) | 3.72 ± 0.33 µM | [7] |
| IC50 | M. smegmatis in vitro translation (Tripeptide formation) | 2.46 ± 0.11 µM | [7] |
| IC50 for Translocation Inhibition | E. coli reconstituted system (at 2.5 µM EF-G) | 5 nM | [3] |
| IC50 for Translocation Inhibition | E. coli reconstituted system (at 5 µM EF-G) | 6 nM | [3] |
| IC50 for Translocation Inhibition | E. coli reconstituted system (at 10 µM EF-G) | 9 nM | [3] |
| Residence Time on Ribosome | E. coli reconstituted system | ~45 seconds | [2][3] |
Experimental Protocols
A common method to assess the inhibitory effect of compounds on protein synthesis is the in vitro translation inhibition assay. This can be performed using commercially available kits or by preparing the necessary components from bacterial cells. A typical assay involves monitoring the synthesis of a reporter protein (e.g., luciferase or a fluorescent protein) in the presence of varying concentrations of the inhibitor.
Experimental Workflow Diagram
Caption: General Workflow for an In Vitro Translation Inhibition Assay.
Detailed Methodology: In Vitro Translation Inhibition Assay using a Commercial E. coli S30 Extract System
This protocol is a generalized procedure and may need optimization based on the specific commercial kit used.
1. Materials and Reagents:
-
This compound (prepare a stock solution, e.g., 10 mM in nuclease-free water, and create a serial dilution series)
-
Commercial E. coli S30 Extract System for Circular DNA (containing S30 extract, premix solution, and amino acid mixture)
-
Plasmid DNA encoding a reporter gene (e.g., firefly luciferase) under the control of a T7 promoter
-
Nuclease-free water
-
Control inhibitor (e.g., kanamycin or chloramphenicol)
-
Luciferase assay reagent
-
96-well microplate (opaque white for luminescence assays)
-
Luminometer
2. Preparation of Reagents:
-
Viomycin Dilutions: Prepare a series of dilutions of the viomycin stock solution in nuclease-free water to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Master Mix: On ice, prepare a master mix containing the S30 extract, premix solution, and amino acid mixture according to the manufacturer's instructions.
-
DNA Template: Dilute the plasmid DNA to the recommended concentration in nuclease-free water.
3. Assay Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 2 µL of each viomycin dilution to the respective wells.
-
Include a "no inhibitor" control (add 2 µL of nuclease-free water) and a positive control inhibitor.
-
Prepare a master mix of the in vitro translation components (S30 extract, premix, amino acids, and DNA template) according to the kit's protocol.
-
Add the appropriate volume of the master mix to each well of the 96-well plate. The final reaction volume is typically 15-25 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 1-2 hours. The optimal incubation time should be determined empirically.
-
-
Detection:
-
After incubation, allow the plate to cool to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
4. Data Analysis:
-
Calculate Percent Inhibition:
-
Determine the average luminescence for the "no inhibitor" control (Maximal Signal) and a background control (e.g., no DNA template, Minimal Signal).
-
For each viomycin concentration, calculate the percent inhibition using the following formula:
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the viomycin concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of viomycin that causes 50% inhibition of protein synthesis.
-
Detailed Methodology: Quench-Flow Tripeptide Formation Assay
For more detailed kinetic studies, a quench-flow apparatus can be used to measure the rate of peptide bond formation. This is a more advanced technique that allows for the study of pre-steady-state kinetics.
1. Reagents:
-
Purified 70S ribosomes
-
Initiation factors (IF1, IF2, IF3)
-
f[³H]Met-tRNAfMet (radiolabeled initiator tRNA)
-
mRNA encoding a short peptide (e.g., Met-Phe-Thr)
-
Ternary complex: EF-Tu·GTP·Phe-tRNA
-
Elongation factor G (EF-G)
-
This compound at various concentrations
-
Quench solution (e.g., formic acid)
2. Procedure:
-
Formation of Initiation Complex: Incubate 70S ribosomes, mRNA, f[³H]Met-tRNAfMet, and initiation factors to form the 70S initiation complex.[3]
-
Rapid Mixing: In a quench-flow instrument, rapidly mix the initiation complex with a solution containing the ternary complex, EF-G, and varying concentrations of viomycin.[3]
-
Quenching: After a defined time interval (milliseconds to seconds), the reaction is stopped by mixing with a quench solution.[3]
-
Analysis: The resulting peptides are analyzed, typically by high-performance liquid chromatography (HPLC), to quantify the amount of di- and tripeptide formed.[7]
5. Data Analysis:
-
The rates of peptide bond formation at different viomycin concentrations are determined.
-
This data can be used to build a kinetic model of viomycin's inhibitory action on translocation.[3]
Conclusion
This compound is a powerful tool for studying bacterial translation. The provided protocols for in vitro translation inhibition assays offer robust methods for characterizing its inhibitory properties. By understanding its mechanism of action and having access to detailed experimental procedures, researchers can effectively utilize this compound in their studies of protein synthesis and in the development of novel antibacterial therapies.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. Bacterial translation - Wikipedia [en.wikipedia.org]
- 4. content.protocols.io [content.protocols.io]
- 5. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Viomycin Sulfate Hydrate against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viomycin is a tuberactinomycin antibiotic produced by the actinomycete Streptomyces puniceus.[1] It is a critical second-line agent in the treatment of multi-drug resistant tuberculosis (MDR-TB).[1] Viomycin exerts its antimycobacterial effect by binding to the bacterial ribosome and inhibiting protein synthesis.[1] Determining the Minimum Inhibitory Concentration (MIC) of Viomycin is essential for monitoring its efficacy, detecting the emergence of resistance, and guiding therapeutic strategies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]
This document provides a detailed protocol for determining the MIC of Viomycin sulfate hydrate against Mycobacterium tuberculosis using the broth microdilution method, aligned with the standards set by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Quantitative Data Summary
The following table summarizes the expected MIC values for Viomycin against susceptible (wild-type) Mycobacterium tuberculosis isolates. It is crucial to note that a formal, multi-laboratory validated quality control (QC) range for Viomycin against the M. tuberculosis H37Rv (ATCC 27294) strain has not been established by major standards organizations like CLSI or EUCAST. Laboratories should therefore establish their own internal QC ranges.
| Drug | Organism | Method | Proposed Epidemiological Cutoff Value (ECOFF) | Reference |
| Viomycin | Mycobacterium tuberculosis (Wild-Type) | Agar Dilution (Middlebrook 7H10) | ≤2.0 mg/L |
Note: The ECOFF is the highest MIC for wild-type strains; isolates with MICs above this value are considered to have acquired resistance.
Experimental Protocol: Broth Microdilution Method
This protocol is based on the EUCAST reference method for MIC determination of antituberculous agents.
Materials
-
This compound powder (potency provided by manufacturer)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain
-
Clinical isolates of M. tuberculosis
-
Middlebrook 7H9 Broth Base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment
-
Glycerol
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO), if required for stock solution (though Viomycin sulfate is water-soluble)
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile glass beads (3-5 mm)
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Sterile reagent reservoirs
-
Multichannel and single-channel micropipettes with sterile, aerosol-resistant tips
-
Biosafety cabinet (BSC) Class II or higher
-
Incubator at 35-37°C
-
Inverted mirror for reading plates
Media and Reagent Preparation
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically add 10% (v/v) OADC enrichment and 0.2% (v/v) glycerol.
Preparation of this compound Stock Solution
It is critical to prepare the stock solution based on the potency of the this compound powder provided by the manufacturer.
-
Calculate the weight of Viomycin powder needed: Use the following formula: Weight (mg) = (Volume (mL) x Final Concentration (mg/L)) / Potency (µg/mg) x 1000
Example: To prepare 10 mL of a 1000 mg/L stock solution from a powder with a potency of 800 µg/mg: Weight (mg) = (10 mL x 1000 mg/L) / 800 µg/mg x 1000 = 12.5 mg
-
Dissolution: Aseptically weigh the calculated amount of this compound powder and dissolve it in sterile distilled water to the desired volume in a sterile tube. Vortex to ensure complete dissolution. Viomycin sulfate is soluble in water. If a different solvent is used, ensure it does not affect mycobacterial growth at the final concentration.
-
Sterilization and Storage: Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Aliquot the stock solution into sterile, cryo-vials and store at -70°C. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
-
Culture Preparation: Subculture M. tuberculosis isolates on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) and incubate at 37°C until sufficient growth is observed (typically 3-4 weeks).
-
Bacterial Suspension: In a biosafety cabinet, scrape several colonies from the solid medium and transfer them to a sterile tube containing 3-5 mL of saline-Tween 80 and several sterile glass beads.
-
Homogenization: Vortex the tube for 1-2 minutes to break up clumps. Let the tube stand for 15-30 minutes to allow larger particles and aerosols to settle.
-
Turbidity Adjustment: Carefully transfer the supernatant to a new sterile tube. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacterial colonies or sterile saline-Tween 80. A 0.5 McFarland standard corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.
-
Final Inoculum Dilution: Prepare a 1:100 dilution of the standardized suspension in complete Middlebrook 7H9 broth. This will be the final inoculum with a target concentration of approximately 1-5 x 10^5 CFU/mL.
Microtiter Plate Preparation and Inoculation
-
Plate Setup: Dispense 100 µL of complete Middlebrook 7H9 broth into all wells of a 96-well U-bottom plate.
-
Drug Dilution:
-
Add 100 µL of the Viomycin stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.
-
Column 11 should serve as the growth control (no drug).
-
Column 12 should serve as the sterility control (no drug, no inoculum).
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12). The final volume in each well will be 200 µL, and the drug concentrations will be halved.
-
Incubation: Seal the plate with a lid and place it in a zip-lock bag to prevent dehydration. Incubate at 35-37°C.
Reading and Interpreting Results
-
Incubation Time: Read the plates when there is visible growth in the growth control well (column 11). This typically takes 7 to 21 days for M. tuberculosis. An inverted mirror can aid in visualizing the bacterial pellet at the bottom of the U-shaped wells.
-
MIC Determination: The MIC is the lowest concentration of Viomycin that shows complete inhibition of visible bacterial growth.
-
Quality Control: The MIC for the H37Rv control strain should be within the laboratory's established range. The sterility control well should show no growth. The growth control well must show adequate growth.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Viomycin Sulfate Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus.[1][2] It is a potent inhibitor of bacterial protein synthesis and is primarily used in the treatment of multidrug-resistant tuberculosis.[1][] In the research setting, Viomycin sulfate is a valuable tool for studying bacterial protein synthesis and for selecting and maintaining cell cultures. This document provides detailed protocols for the preparation and use of Viomycin sulfate hydrate stock solutions in various cell culture applications.
Mechanism of Action
Viomycin exerts its antibacterial effect by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1][4] Specifically, it binds to a site at the interface of the small (30S) and large (50S) ribosomal subunits, involving the 16S rRNA of the 30S subunit.[1][4] This binding event stabilizes the transfer RNA (tRNA) in the A site in a pre-translocation state, which stalls the movement of the ribosome along the messenger RNA (mRNA).[2] This inhibition of translocation and the induction of misreading of the genetic code ultimately lead to bacterial cell death.[2][5]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₃N₁₃O₁₀·2H₂SO₄ | |
| Molecular Weight | ~881.85 g/mol (anhydrous) | |
| Appearance | Off-white solid | [6] |
| Solubility | Soluble in water up to 75 mM | |
| Storage Temperature | -20°C (solid and stock solutions) |
Recommended Working Concentrations
| Application | Cell Type | Recommended Concentration | Reference |
| Bacterial Culture (general) | Mycobacterium tuberculosis | 1-10 µg/mL | [] |
| Bacterial Culture (general) | Gram-positive and Gram-negative bacteria | To be determined (MIC assay) | N/A |
| Mammalian Cell Culture | Various | To be determined (Cytotoxicity assay) | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution. The concentration can be adjusted as needed based on the specific application.
Materials:
-
This compound powder
-
Sterile, deionized, and pyrogen-free water
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, weigh 100 mg of the powder and place it in a sterile 50 mL conical tube.
-
Dissolution: Add a small volume of sterile water to the conical tube (e.g., 5 mL for 100 mg of powder). Gently vortex until the powder is completely dissolved.
-
Volume Adjustment: Bring the final volume to 10 mL with sterile water.
-
Sterile Filtration: Draw the Viomycin sulfate solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile 50 mL conical tube.[7][8] This step is crucial as autoclaving can degrade the antibiotic.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) in Bacterial Cultures
This protocol outlines the broth microdilution method to determine the lowest concentration of Viomycin sulfate that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Prepared sterile Viomycin sulfate stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the Viomycin sulfate stock solution in the 96-well plate using MHB. The final volume in each well should be 100 µL. The concentration range should be broad enough to encompass the expected MIC.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Viomycin sulfate at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Protocol 3: Assessment of Cytotoxicity in Mammalian Cell Lines (MTT Assay)
This protocol describes a method to evaluate the cytotoxic effects of Viomycin sulfate on mammalian cells to determine a safe working concentration for applications such as treating infected cell cultures.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Prepared sterile Viomycin sulfate stock solution
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of Viomycin sulfate in complete cell culture medium and add 100 µL to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the Viomycin sulfate concentration.
Mandatory Visualizations
References
- 1. What is Viomycin Sulfate used for? [synapse.patsnap.com]
- 2. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Viomycin Sulfate? [synapse.patsnap.com]
- 5. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. publish.obsidian.md [publish.obsidian.md]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Viomycin Sulfate Hydrate in the Study of Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing viomycin sulfate hydrate as a tool to investigate the mechanisms of antibiotic resistance. Viomycin, a tuberactinomycin antibiotic, serves as a critical agent in the study of ribosomal function and the development of novel therapeutics to combat multidrug-resistant bacteria, particularly Mycobacterium tuberculosis.
Mechanism of Action of Viomycin
Viomycin exerts its antibacterial effect by inhibiting protein synthesis.[1] It specifically targets the bacterial 70S ribosome, binding to a site at the interface of the small (30S) and large (50S) subunits.[2][3][4][5] This binding pocket is formed by helix 44 (h44) of the 16S rRNA in the small subunit and helix 69 (H69) of the 23S rRNA in the large subunit.[3][6][7]
The binding of viomycin has two primary consequences:
-
Inhibition of Translocation: Viomycin locks the ribosome in a pre-translocation state.[4][6] It stabilizes the binding of tRNA in the A-site, preventing the elongation factor G (EF-G) mediated movement of the mRNA-tRNA complex from the A-site to the P-site.[3][6][7] This action effectively halts the elongation phase of protein synthesis.[1][6] Viomycin has been shown to stall the ribosome for a minimum of approximately 45 seconds, with this duration increasing at higher concentrations of the antibiotic.[6][7]
-
Impairment of Translational Fidelity: Viomycin can also induce misreading of the genetic code.[6][8][9] By locking the monitoring bases A1492 and A1493 of the 16S rRNA in their active, flipped-out conformation, viomycin prevents the dissociation of near- and non-cognate ternary complexes of EF-Tu, GTP, and aminoacyl-tRNA from the ribosome.[8][9] This interference with the proofreading mechanism leads to an increase in errors during initial tRNA selection.[8][9]
It is important to note that translocation inhibition, rather than error induction, is considered the primary cause of viomycin's cell growth inhibition.[8][9]
Mechanisms of Resistance to Viomycin
Bacterial resistance to viomycin primarily arises from modifications to its ribosomal target. The most common resistance mechanisms involve:
-
Mutations in Ribosomal RNA: Changes in the nucleotide sequence of the 16S rRNA, specifically within the viomycin binding site, can reduce the antibiotic's affinity for the ribosome.[1]
-
Enzymatic Modification: Bacteria can acquire genes that encode enzymes capable of modifying the viomycin molecule, rendering it inactive.[1]
Understanding these resistance mechanisms is crucial for the development of new viomycin derivatives and other antibiotics that can overcome existing resistance.
Quantitative Data
The following table summarizes key quantitative parameters related to viomycin's interaction with the ribosome, as determined in pre-steady-state kinetic studies.
| Parameter | Value | Organism/System | Reference |
| Dissociation constant (Kd) for 70S ribosomes with an empty A site | ~20 µM | In vitro translation system | [6] |
| Minimum ribosome stalling time | ~45 seconds | In vitro translation system | [6][7] |
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of viomycin and the mechanisms of resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of viomycin required to inhibit the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into 5 mL of CAMHB.
-
Incubate at the optimal temperature and shaking speed for the bacterium until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Viomycin:
-
Prepare two-fold serial dilutions of the viomycin stock solution in CAMHB directly in the 96-well plate. The desired concentration range will depend on the expected susceptibility of the organism.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the viomycin dilutions and the positive control well.
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of viomycin at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: In Vitro Tripeptide Formation Assay
This assay measures the effect of viomycin on the rate of peptide bond formation and translocation by monitoring the synthesis of a model tripeptide (Met-Phe-Thr).[6]
Materials:
-
70S ribosomes
-
Initiation factors (IF1, IF2, IF3)
-
f[³H]Met-tRNAfMet (formyl-methionyl-transfer RNA)
-
mRNA encoding Met-Phe-Thr-Stop
-
Elongation factors (EF-Tu, EF-Ts, EF-G)
-
Phe-tRNA Phe and Thr-tRNA Thr
-
GTP and ATP
-
This compound
-
Quench-flow instrument
-
HEPES-polymix buffer (e.g., 95 mM KCl, 5 mM NH₄Cl, 5 mM Mg(OAc)₂, 0.5 mM CaCl₂, 8 mM putrescine, 1 mM spermidine, 50 mM HEPES pH 7.5)
-
Formic acid
Procedure:
-
Prepare Reaction Mixtures:
-
Initiation Mix: Incubate 70S ribosomes, IF1, IF2, IF3, f[³H]Met-tRNAfMet, and MFT mRNA for 15 minutes at 37°C to form initiation complexes.
-
Elongation Mix: Prepare a mixture containing Phe-tRNA Phe and Thr-tRNA Thr in ternary complex with EF-Tu·GTP, EF-G, and varying concentrations of viomycin.
-
-
Reaction:
-
Rapidly mix the initiation complex with the elongation factor mixture in a quench-flow instrument at 37°C.
-
-
Quenching:
-
Quench the reaction at various time points with formic acid to a final concentration of 17%.
-
-
Analysis:
-
Analyze the formation of the f[³H]Met-Phe-Thr tripeptide over time using techniques such as high-performance liquid chromatography (HPLC) to separate the peptide products.
-
The rate of tripeptide formation will be inversely proportional to the inhibitory effect of viomycin.
-
Protocol 3: GTP Hydrolysis Assay
This assay measures the effect of viomycin on EF-G-catalyzed GTP hydrolysis, which is coupled to translocation.[6]
Materials:
-
70S ribosomes
-
fMet-tRNAfMet
-
MFT mRNA
-
EF-Tu, EF-Ts, EF-G
-
Phe-tRNA Phe
-
[³H]GTP
-
ATP and PEP (phosphoenolpyruvate)
-
This compound
-
Quench-flow instrument
-
Formic acid
Procedure:
-
Prepare Reaction Mixtures:
-
Initiation Mix: Prepare initiation complexes with 70S ribosomes, fMet-tRNAfMet, and MFT mRNA.
-
Elongation Mix: Prepare a mixture containing Phe-tRNA Phe, EF-Tu, EF-Ts, EF-G, viomycin, [³H]GTP, ATP, and PEP.
-
-
Reaction and Quenching:
-
Incubate both mixtures for 15 minutes at 37°C.
-
Rapidly mix equal volumes of the two mixtures and quench the reaction at different time points with formic acid.
-
-
Analysis:
-
Measure the amount of [³H]GDP produced over time. Viomycin is expected to promote futile cycles of GTP hydrolysis by EF-G without effective translocation.[6]
-
Visualizations
The following diagrams illustrate key concepts related to the action of viomycin.
Caption: Mechanism of Viomycin Action on the Ribosome.
Caption: Workflow for MIC Determination and Resistance Analysis.
References
- 1. What is the mechanism of Viomycin Sulfate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 8. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation | eLife [elifesciences.org]
Application Notes and Protocols for Viomycin Sulfate Hydrate as a Selection Agent in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate hydrate is a tuberactinomycin antibiotic produced by Streptomyces puniceus. It is a potent inhibitor of protein synthesis in prokaryotes and has been historically used in the treatment of multidrug-resistant tuberculosis[1]. In the context of molecular biology, Viomycin, in conjunction with its corresponding resistance gene, offers a potential selection system for genetically modified organisms. This document provides detailed application notes and protocols for the use of this compound as a selection agent.
Viomycin exerts its antimicrobial effect by binding to the bacterial ribosome, specifically at the interface of the small (30S) and large (50S) subunits[1]. This interaction stabilizes the pre-translocation state of the ribosome, thereby inhibiting the elongation of the polypeptide chain and ultimately leading to cell death[1].
Resistance to Viomycin is conferred by the viomycin phosphotransferase (vph) gene. This enzyme catalyzes the phosphorylation of Viomycin, rendering it inactive and unable to bind to its ribosomal target.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₄₃N₁₃O₁₀·2H₂SO₄·xH₂O | |
| Molecular Weight | ~962.94 g/mol (anhydrous) | [2] |
| Appearance | Off-white solid powder | [3] |
| Solubility (Water) | 66.14 mg/mL (75 mM) | |
| Storage (Powder) | Dry, dark; 0-4°C (short-term), -20°C (long-term) | [4] |
| Storage (Stock Solution) | 0-4°C (short-term), -20°C (long-term) | [4] |
Recommended Starting Concentrations for Kill Curve Analysis
Due to the limited data on Viomycin as a selection agent, the optimal working concentration must be determined empirically for each cell type. The following are suggested starting ranges for kill curve experiments, based on concentrations of other antibiotics used in similar systems.
| Organism | Suggested Concentration Range (µg/mL) |
| Escherichia coli | 10 - 100 |
| Saccharomyces cerevisiae (Yeast) | 50 - 500 |
| Mammalian Cells | 100 - 1000 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass: Based on your desired stock solution concentration (e.g., 50 mg/mL), calculate the mass of this compound powder needed.
-
Dissolution: In a sterile conical tube, add the calculated mass of this compound powder. Add the appropriate volume of sterile water to achieve the desired concentration. Vortex until the powder is completely dissolved. According to one supplier, Viomycin is soluble in water up to 66.14 mg/mL.
-
Sterile Filtration: Draw the Viomycin solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage[4]. For short-term use, a stock solution may be stored at 0-4°C[4]. The stability of aqueous solutions of some related antibiotics is limited, so it is advisable to use fresh solutions when possible.
Protocol 2: Determination of Optimal Viomycin Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of Viomycin required to kill non-resistant cells. The following is a general protocol for mammalian cells, which can be adapted for other cell types.
Materials:
-
Non-transformed cells of the desired type (e.g., mammalian, yeast, bacteria)
-
Appropriate culture medium and plates (e.g., 96-well plate for mammalian cells)
-
This compound stock solution
-
Incubator with appropriate conditions (temperature, CO₂, etc.)
-
Method for assessing cell viability (e.g., MTT assay, cell counting)
Procedure:
-
Cell Plating: Plate the non-transformed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Prepare Viomycin Dilutions: Prepare a series of dilutions of the Viomycin stock solution in the appropriate culture medium. It is recommended to test a broad range of concentrations initially (e.g., for mammalian cells: 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Treatment: After the cells have adhered (for adherent cell lines), replace the medium with the medium containing the different concentrations of Viomycin. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the plate under standard conditions. Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Change: Refresh the medium with the corresponding Viomycin concentrations every 2-3 days.
-
Determine Cell Viability: After 7-10 days, assess cell viability using your chosen method.
-
Analysis: The minimum concentration of Viomycin that results in complete cell death is the optimal concentration for selection.
Protocol 3: Selection of Transformed Organisms
For E. coli:
-
Transformation: Transform E. coli with a plasmid containing the vph resistance gene.
-
Plating: Plate the transformed bacteria on LB agar plates containing the predetermined optimal concentration of Viomycin.
-
Incubation: Incubate the plates at 37°C overnight.
-
Colony Selection: Only E. coli that have successfully incorporated the plasmid will grow. Pick individual colonies for further analysis.
For Saccharomyces cerevisiae (Yeast):
-
Transformation: Transform yeast with a vector carrying the vph gene.
-
Plating: Plate the transformed yeast on appropriate selection plates (e.g., YPD or synthetic complete medium) containing the optimal concentration of Viomycin.
-
Incubation: Incubate at 30°C for 2-4 days.
-
Colony Selection: Pick resistant colonies for further experiments.
For Mammalian Cells (Stable Transfection):
-
Transfection: Transfect the mammalian cells with a vector containing the vph gene.
-
Initial Growth: Allow the cells to grow in non-selective medium for 24-48 hours to allow for expression of the resistance gene.
-
Selection: Replace the medium with a fresh medium containing the optimal concentration of Viomycin.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until resistant colonies are visible.
-
Isolation of Clones: Isolate individual resistant colonies and expand them to establish stable cell lines.
Visualizations
Caption: Mechanism of action of Viomycin on the bacterial ribosome.
Caption: Mechanism of resistance to Viomycin via the vph gene.
Caption: Experimental workflow for using Viomycin as a selection agent.
References
Application Notes and Protocols for Ribosomal Binding Assays with Viomycin Sulfate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting ribosomal binding assays with Viomycin sulfate hydrate, a tuberactinomycin antibiotic known to inhibit bacterial protein synthesis. The included methodologies are essential for studying the mechanism of action of viomycin and similar antibiotics, as well as for screening and characterizing new antimicrobial agents targeting the ribosome.
Introduction
Viomycin is a critical antibiotic used in the treatment of multidrug-resistant tuberculosis.[1] Its primary mechanism of action involves binding to the bacterial ribosome and inhibiting the translocation step of protein synthesis.[2][3] Viomycin interacts with both the small (30S) and large (50S) ribosomal subunits, specifically at the interface of helix 44 of the 16S rRNA and helix 69 of the 23S rRNA.[3][4] This binding event stabilizes the transfer RNA (tRNA) in the A-site, thereby stalling the ribosome in a pre-translocation state.[1][5] Understanding the kinetics and thermodynamics of this interaction is crucial for the development of new antibiotics that can overcome resistance.
These notes provide protocols for two key experimental approaches: a nitrocellulose filter binding assay to determine binding affinity and a pre-steady-state kinetic assay using a quench-flow apparatus to investigate the dynamics of inhibition.
Data Presentation
Table 1: Quantitative Data on Viomycin-Ribosome Interaction
| Parameter | Value | Organism/System | Reference |
| Viomycin Dissociation Constant (Kd) from 70S ribosomes with empty A site | ~20 µM | E. coli in vitro translation system | [1] |
| Viomycin Dissociation Constant (Kd) from 70S ribosomes with peptidyl-tRNA in A site | << 1 µM | E. coli in vitro translation system | [1] |
| Minimum Ribosome Stalling Time | ~45 seconds | E. coli in vitro translation system | [1][2] |
| Stalling Time Dependence | Increases linearly with viomycin concentration | E. coli in vitro translation system | [1][2] |
Experimental Protocols
Protocol 1: Nitrocellulose Filter Binding Assay for Viomycin-Ribosome Binding
This assay measures the affinity of viomycin for the 70S ribosome by quantifying the amount of radiolabeled tRNA bound to the ribosome in the presence of the antibiotic. The ribosome-tRNA-viomycin complex is retained on a nitrocellulose filter, while unbound tRNA passes through.
Materials:
-
This compound (Prepare a stock solution in nuclease-free water)
-
Purified 70S ribosomes
-
Radiolabeled fMet-tRNAfMet (e.g., [3H]Met-tRNAfMet)
-
mRNA encoding a short peptide (e.g., Met-Phe-Thr)
-
Binding Buffer (e.g., 80 mM K-cacodylate pH 7.5, 10 mM MgCl2, 150 mM NH4Cl)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Nylon membranes (as a support for the nitrocellulose filter)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Ribosome-mRNA Complex:
-
In a microcentrifuge tube, combine 10 pmol of 70S ribosomes with 20 pmol of mRNA in Binding Buffer.
-
Incubate at 37°C for 10 minutes to allow complex formation.
-
-
Binding Reaction:
-
To the ribosome-mRNA complex, add radiolabeled fMet-tRNAfMet to a final concentration that is significantly lower than the expected Kd of the interaction you wish to measure (e.g., 1 pmol).
-
Add varying concentrations of this compound to different reaction tubes. Include a no-viomycin control.
-
Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak nitrocellulose filters and nylon membranes in Wash Buffer for at least 1 hour at 4°C.
-
Assemble the filtration apparatus with the nylon membrane supporting the nitrocellulose filter.
-
Apply a gentle vacuum.
-
Dilute each binding reaction with 100 µL of cold Wash Buffer and immediately apply to a well of the filtration apparatus.
-
Wash each filter twice with 500 µL of cold Wash Buffer.
-
-
Quantification:
-
Carefully remove the nitrocellulose filters and allow them to air dry.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radiolabeled tRNA as a function of the viomycin concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
-
Protocol 2: Pre-Steady-State Kinetic Analysis using Quench-Flow
This protocol uses a quench-flow instrument to measure the effect of viomycin on the rate of peptide bond formation, providing insights into its inhibitory mechanism on translocation.
Materials:
-
Quench-flow instrument
-
Initiation Complex (IC): 70S ribosomes programmed with an mRNA (e.g., encoding Met-Phe-Thr) and [3H]fMet-tRNAfMet in the P-site.
-
Elongation Factor Mix: EF-Tu·GTP ternary complex with Phe-tRNA and Thr-tRNA, EF-G, and varying concentrations of this compound.
-
Quench Solution (e.g., 17% formic acid)
-
Solutions for peptide analysis (e.g., KOH, acetic acid, ethyl acetate)
Procedure:
-
Preparation of Reactants:
-
Prepare the Initiation Complex (IC) by incubating 70S ribosomes, mRNA, and [3H]fMet-tRNAfMet.
-
Prepare the Elongation Factor Mix containing all necessary components for elongation, including different concentrations of viomycin.
-
-
Quench-Flow Experiment:
-
Load the IC into one syringe of the quench-flow instrument and the Elongation Factor Mix into another.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Allow the reaction to proceed for various short time intervals (milliseconds to seconds).
-
Quench the reaction at each time point by mixing with the Quench Solution.
-
-
Analysis of Products:
-
Extract the formed peptides (di- and tripeptides) from the quenched reaction mixtures. This typically involves base hydrolysis of the tRNA followed by solvent extraction.
-
Quantify the amount of radiolabeled di- and tripeptide formed at each time point using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration of tripeptide formed as a function of time for each viomycin concentration.
-
Analyze the kinetic data to determine the rate constants of peptide bond formation and how they are affected by viomycin. This can reveal the inhibitory mechanism, such as the rate of translocation.[1]
-
Visualizations
References
- 1. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translation initiation with 70S ribosomes: an alternative pathway for leaderless mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filter-binding assay [gene.mie-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sterile Filtration of Viomycin Sulfate Hydrate Solutions
Introduction
Viomycin sulfate hydrate is a peptide antibiotic primarily effective against Mycobacteria, including strains resistant to other treatments.[1][][3][4] As a heat-sensitive biological molecule, terminal sterilization of Viomycin sulfate solutions by methods like autoclaving is not feasible due to the risk of degradation.[5][6][7] Therefore, sterile filtration is the preferred method for sterilizing these solutions, as it effectively removes microorganisms by size exclusion without using denaturing heat.[5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methods, and best practices for the sterile filtration of this compound solutions.
Application Notes: Principles and Considerations
Sterile filtration operates by passing a solution through a membrane filter with a pore size small enough to retain microorganisms. For bacterial removal, a 0.22 µm pore size is the industry standard.[5][8] The successful filtration of Viomycin sulfate solutions requires careful consideration of several factors to ensure product sterility, stability, and recovery.
1. Membrane Selection: The choice of filter membrane is critical and depends on chemical compatibility and the potential for the drug to bind to the filter material.[9][10]
-
Chemical Compatibility: The membrane must be inert and not react with or leach impurities into the Viomycin sulfate solution. For aqueous solutions, hydrophilic membranes are required.
-
Low Protein/Peptide Binding: Viomycin is a peptide antibiotic.[][3][4] Using a membrane with high binding affinity can lead to significant product loss due to adsorption onto the filter surface.[11] Therefore, membranes with low protein binding characteristics, such as Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF), are highly recommended.
-
Pore Size: A sterilizing-grade filter with a 0.22 µm pore size is mandatory to ensure the removal of bacteria and achieve sterility.[5][8]
2. Solution Preparation and Stability: Viomycin sulfate should be dissolved in a suitable sterile solvent, such as Water for Injection (WFI) or a buffered solution, as specified by the experimental design.
-
Ensure complete dissolution of the this compound powder before filtration to prevent filter clogging.
-
The stability of antibiotic solutions can be influenced by pH, temperature, and light exposure.[12][13] It is recommended to use freshly prepared solutions for filtration to minimize degradation.
-
Store the final sterile solution at recommended temperatures (e.g., 2-8°C or -20°C) and protect it from light to maintain potency.[14][15]
3. Pre-filtration: If the initial Viomycin sulfate solution contains a high level of particulates, a pre-filter with a larger pore size (e.g., 0.45 µm or higher) may be used upstream of the 0.22 µm sterilizing filter. This two-stage process prevents premature clogging of the sterilizing filter, ensuring an efficient filtration process.
4. Filtration System: The choice of filtration system depends on the volume of the solution.
-
Syringe Filters: Ideal for small volumes (typically <100 mL) in a laboratory setting.[14][16]
-
Vacuum Filtration Units or Capsule Filters: Suitable for larger volumes (100 mL to several liters). Positive pressure filtration using a pump with a capsule filter is often preferred in process development to avoid potential issues associated with vacuum filtration, such as foaming or loss of volatile components.
Data Presentation
The following tables summarize key information for selecting appropriate filter membranes and troubleshooting common filtration issues.
Table 1: Comparison of Common Sterilizing-Grade Filter Membranes for Aqueous Solutions
| Membrane Material | Type | Protein Binding | Key Characteristics |
| Polyethersulfone (PES) | Hydrophilic | Very Low | High flow rates, low extractables, good for protein/peptide solutions. |
| Polyvinylidene Fluoride (PVDF) | Hydrophilic | Low | Broad chemical compatibility, low protein binding, good for general filtration of biological samples. |
| Cellulose Acetate (CA) | Hydrophilic | Low | Low protein binding, but may have lower flow rates compared to PES. |
| Nylon | Hydrophilic | Moderate to High | Good chemical resistance but can bind proteins and nucleic acids, making it less ideal for Viomycin. |
Note: It is crucial to perform in-house validation to confirm compatibility and recovery for your specific Viomycin sulfate formulation.[17]
Table 2: Troubleshooting Guide for Sterile Filtration
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Flow | - Filter is clogged. - Incorrect membrane type (hydrophobic used for aqueous solution). - High solution viscosity. | - Use a pre-filter. - Ensure a hydrophilic membrane is used. - Dilute the solution if possible, or increase the filter surface area. |
| Filter Clogging | - High particulate load in the solution. - Incomplete dissolution of Viomycin sulfate powder. | - Add a pre-filtration step. - Ensure the powder is fully dissolved before filtration. |
| Low Product Yield | - Adsorption of Viomycin sulfate to the membrane. - Fluid loss in the filter housing (hold-up volume). | - Use a low-protein-binding membrane (e.g., PES, PVDF). - Pre-wet the filter with the solvent. - After filtration, flush the filter with a small amount of sterile solvent to recover the remaining product. |
| Compromised Sterility | - Damaged filter membrane. - Incorrect aseptic technique. | - Perform a post-use filter integrity test (e.g., bubble point test). - Ensure all operations are performed in a laminar flow hood using strict aseptic techniques. |
Experimental Protocols
All procedures must be performed under aseptic conditions in a laminar flow hood or biological safety cabinet.
Protocol 1: Small-Volume Sterile Filtration (<100 mL) using a Syringe Filter
Materials:
-
This compound powder
-
Sterile, pyrogen-free Water for Injection (WFI) or other suitable solvent
-
Sterile syringe (size appropriate for the volume)
-
Sterile 0.22 µm syringe filter with a low-protein-binding membrane (e.g., PES or PVDF)
-
Sterile receiving container (e.g., vial or Falcon tube)
-
70% ethanol for disinfection
Methodology:
-
Preparation: Disinfect the work surface and all required materials with 70% ethanol before introducing them into the laminar flow hood.
-
Solution Preparation: Accurately weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile solvent in a sterile container. Gently swirl until the powder is completely dissolved.
-
Syringe Aspiration: Draw the prepared Viomycin sulfate solution into the sterile syringe.[14]
-
Filter Attachment: Aseptically open the sterile syringe filter package and attach the filter to the syringe tip with a secure twisting motion. Do not touch the sterile outlet of the filter.[14][16]
-
Filtration: Hold the assembly over the sterile receiving container and apply steady, gentle pressure to the syringe plunger to push the solution through the filter.[16] Avoid applying excessive pressure, which can damage the filter membrane.
-
Final Steps: Once all the solution is filtered, cap the sterile receiving container. Label the container with the contents, concentration, and date.
-
Storage: Store the sterile solution at the appropriate temperature, protected from light.[14][15]
Protocol 2: Large-Volume Sterile Filtration (>100 mL) using a Vacuum Filtration System
Materials:
-
This compound solution
-
Sterile vacuum filtration unit with a 0.22 µm low-protein-binding membrane (e.g., PES)
-
Vacuum pump and tubing
-
Sterile receiving bottle
-
70% ethanol for disinfection
Methodology:
-
Preparation: Disinfect the work surface and filtration apparatus before placing them in the laminar flow hood.
-
System Assembly: Aseptically assemble the sterile vacuum filtration unit, ensuring the 0.22 µm membrane is correctly seated and the unit is securely connected to the sterile receiving bottle.
-
Vacuum Connection: Connect the vacuum tubing from the pump to the side arm of the filtration unit.
-
Filtration: Pour the prepared Viomycin sulfate solution into the upper cup of the filtration unit.[14] Apply vacuum pressure to draw the solution through the membrane into the receiving bottle.[14]
-
Completion: Once the entire volume has been filtered, turn off the vacuum pump.
-
Storage: Aseptically remove the filtration unit and cap the receiving bottle. Label the bottle appropriately and store it under the recommended conditions.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for filter selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. What is Viomycin Sulfate used for? [synapse.patsnap.com]
- 4. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Filtration Sterilization: Types, Mechanism, Uses • Microbe Online [microbeonline.com]
- 6. US5360593A - Heat sterilization of labile antibiotics - Google Patents [patents.google.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. internationalfilterproducts.com [internationalfilterproducts.com]
- 10. econefiltration.com [econefiltration.com]
- 11. [Method of membrane filtration for determining the sterility and microbial contamination of antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. youtube.com [youtube.com]
- 15. medkoo.com [medkoo.com]
- 16. youtube.com [youtube.com]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols: Viomycin Sulfate Hydrate in Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomycin sulfate hydrate is a tuberactinomycin antibiotic that has historically been used as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its mechanism of action involves the inhibition of protein synthesis in Mycobacterium tuberculosis by binding to the bacterial ribosome.[3][4] Given the rise of extensively drug-resistant tuberculosis (XDR-TB), there is a pressing need to explore novel therapeutic strategies, including combination therapies that may exhibit synergistic effects, to enhance treatment efficacy and combat resistance.
Mechanism of Action of Viomycin
Viomycin exerts its bactericidal effect by binding to the 70S ribosome, at the interface of the 30S and 50S subunits. This interaction stabilizes the binding of deacylated tRNA in the A-site, which in turn inhibits the translocation step of protein synthesis.[3] This disruption of a fundamental cellular process ultimately leads to bacterial cell death.
Potential for Drug Synergy with this compound
Synergistic drug combinations are those in which the combined effect of the drugs is greater than the sum of their individual effects. For Viomycin, synergistic interactions could potentially arise from a variety of mechanisms. For instance, combining Viomycin with a drug that disrupts the mycobacterial cell wall, such as ethambutol, could increase the intracellular concentration of Viomycin, thereby enhancing its inhibitory effect on protein synthesis. While ethambutol has been used in combination regimens that include Viomycin, specific data quantifying this synergy is lacking.[5]
Data Presentation for Synergy Studies
Quantitative data from drug synergy studies are typically summarized in tables to facilitate comparison and interpretation. The most common metric for quantifying synergy is the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Drug X against Mycobacterium tuberculosis
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| This compound | 16 | 4 | 0.5 | Synergy |
| Drug X | 8 | 2 | ||
| FICI = (MIC of Viomycin in combo / MIC of Viomycin alone) + (MIC of Drug X in combo / MIC of Drug X alone) | ||||
| Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism |
Table 2: Hypothetical Time-Kill Assay Results for this compound and Drug X against Mycobacterium tuberculosis
| Treatment Group (Concentration) | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 24 hr | Log10 CFU/mL at 48 hr | Log10 CFU/mL at 72 hr | Change in Log10 CFU/mL from most active single agent at 24 hr | Interpretation |
| Growth Control | 5.0 | 7.2 | 8.5 | 8.8 | N/A | - |
| Viomycin (1x MIC) | 5.0 | 4.5 | 4.2 | 4.0 | N/A | - |
| Drug X (1x MIC) | 5.0 | 5.1 | 4.8 | 4.5 | N/A | - |
| Viomycin + Drug X (1x MIC each) | 5.0 | 2.3 | 1.5 | <1.0 | -2.2 | Synergy |
| Interpretation: ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent indicates synergy. |
Experimental Protocols
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination
The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.[6][7]
Materials:
-
This compound stock solution
-
Partner anti-tuberculosis drug stock solution
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (for viability assessment)
-
Incubator (37°C with 5% CO2)
Protocol:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the partner drug vertically down the plate.
-
The final plate will contain a matrix of drug concentrations. Include wells with each drug alone and a drug-free growth control.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Seal the plates and incubate at 37°C with 5% CO2 for 7-14 days.
-
-
Determination of MIC and FIC Index:
-
After incubation, add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) of each drug alone is the lowest concentration that prevents this color change.
-
The MIC of each drug in combination is determined from the wells showing no growth.
-
Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FICI by summing the individual FICs.[6]
-
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of drug combinations over time.
Materials:
-
This compound
-
Partner anti-tuberculosis drug
-
Mycobacterium tuberculosis strain
-
Middlebrook 7H9 broth with OADC supplement
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Middlebrook 7H10 agar plates
-
Serial dilution supplies
Protocol:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Drug Exposure:
-
Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a clinically relevant concentration, e.g., 1x MIC)
-
Partner drug alone (at a clinically relevant concentration, e.g., 1x MIC)
-
This compound and partner drug in combination.
-
-
Inoculate the tubes with the prepared bacterial suspension.
-
-
Sampling and Viable Cell Counting:
-
Incubate the tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw aliquots from each tube.
-
Perform serial tenfold dilutions in sterile saline or broth.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C with 5% CO2 for 3-4 weeks, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
Plot the log10 CFU/mL versus time for each treatment group.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of synergy between Viomycin and a cell wall synthesis inhibitor.
Caption: Experimental workflow for the checkerboard assay.
Caption: Experimental workflow for the time-kill assay.
References
- 1. Table 3, Groups of second-line anti-tuberculosis agents referred to in these guidelines - WHO consolidated guidelines on drug-resistant tuberculosis treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Viomycin - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibiotic synergy in extensively drug-resistant Acinetobacter baumannii: the effect of testing by time-kill, checkerboard, and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting Viomycin sulfate hydrate instability in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Viomycin sulfate hydrate, focusing on its instability in aqueous solutions.
Troubleshooting Guides
This section addresses common issues encountered during the preparation, storage, and use of this compound aqueous solutions.
Issue 1: Precipitation or Cloudiness Observed in a Freshly Prepared Solution
-
Question: I just dissolved this compound in water, and the solution appears cloudy or has visible precipitate. What could be the cause?
-
Answer: This issue can arise from several factors:
-
Incomplete Dissolution: Viomycin sulfate is soluble in water, but the rate of dissolution can be slow. Ensure you have allowed sufficient time and agitation for complete dissolution.[] Gentle warming (to no more than 37°C) can aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Incorrect Solvent: While Viomycin sulfate is soluble in water and methanol, it may have limited solubility in other organic solvents.[] Confirm that you are using a recommended solvent. Some sources also indicate solubility in DMSO.[2][3]
-
pH of the Solution: The solubility of Viomycin sulfate can be pH-dependent. The sulfate salt is generally soluble in neutral aqueous solutions. Extreme pH values may affect its solubility.
-
Quality of Water: Use high-purity water (e.g., Milli-Q® or equivalent) for preparing solutions. The presence of contaminants or certain ions in lower-quality water could potentially interact with the Viomycin sulfate and cause precipitation.
-
Issue 2: Loss of Antibacterial Activity Over a Short Period
-
Question: My this compound solution seems to lose its antibacterial potency much faster than expected. Why is this happening?
-
Answer: The loss of activity is a primary indicator of chemical instability. Several factors can accelerate the degradation of Viomycin sulfate in an aqueous solution:
-
Improper Storage Temperature: Aqueous solutions of Viomycin sulfate are not stable at room temperature for extended periods. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[2] For long-term storage (months), aliquoting and freezing at -20°C or -80°C is advisable.[2][3]
-
Exposure to Light: Although not explicitly stated for Viomycin in the search results, many peptide-based antibiotics are sensitive to light. It is good practice to protect solutions from light by using amber vials or wrapping containers in foil.
-
Incorrect pH: The stability of Viomycin sulfate in solution is likely pH-dependent. Buffering the solution to a pH range of 6.5-7.0 may enhance stability, as has been observed for other aminoglycoside antibiotics like streptomycin.[4]
-
Presence of Contaminants: Contamination with metal ions or reactive chemical species can catalyze degradation reactions. Ensure high-purity reagents and solvents are used.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is best to prepare aliquots of a convenient concentration to avoid multiple freeze-thaw cycles.
-
Issue 3: Color Change in the Aqueous Solution
-
Question: My this compound solution has developed a yellowish tint over time. Is this a sign of degradation?
-
Answer: Yes, a change in the color of the solution, such as the appearance of a yellowish hue, is often an indication of chemical degradation.[5] This can be accompanied by a loss of potency. If you observe a color change, it is recommended to discard the solution and prepare a fresh one. To prevent this, adhere to proper storage conditions, including protection from light and maintenance of an appropriate pH.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and its aqueous solutions?
A1:
-
Powder: The solid powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[2]
-
Aqueous Solutions: For short-term storage (up to a week), keep the solution at 2-8°C. For longer-term storage, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C.[2][3] Avoid repeated freeze-thaw cycles.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: this compound is soluble in water and methanol.[] Some suppliers also indicate solubility in DMSO.[2][3] For most biological experiments, sterile, high-purity water is the recommended solvent.
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating method is required to determine the concentration of the active drug in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[6] A typical stability study would involve:
-
Developing an HPLC method that separates Viomycin from its potential degradants.
-
Storing aliquots of the Viomycin sulfate solution under different conditions (e.g., various temperatures, pH levels, light exposures).
-
Periodically analyzing the samples by HPLC to quantify the remaining amount of intact Viomycin.
-
A microbiological assay can also be used to assess the retention of antibacterial activity over time.[7]
Q4: Are there any known incompatibilities of this compound with other substances in solution?
A4: While specific incompatibility data for Viomycin sulfate is limited in the provided search results, it is a strongly basic peptide antibiotic.[2] Therefore, it may interact with acidic compounds. Additionally, as a peptide, it could be susceptible to degradation by proteases if the solution becomes contaminated. It is also advisable to avoid strong oxidizing or reducing agents.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Water | 66.14 mg/mL (as Viomycin) | |
| Storage (Powder) | Short-term: 0-4°C; Long-term: -20°C | [2] |
| Storage (Aqueous Solution) | Short-term: 2-8°C; Long-term: -20°C or -80°C | [2][3] |
| Melting Point | 266°C (decomposes) | [] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (10 mg/mL)
-
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q®)
-
Sterile, conical tube (e.g., 15 mL or 50 mL)
-
Calibrated balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile conical tube. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg. Note: The molecular weight can vary depending on the degree of hydration, so for preparing molar solutions, refer to the batch-specific molecular weight on the Certificate of Analysis.[2]
-
Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C for a short period may be necessary.
-
Once dissolved, add sterile water to reach the final desired volume (10 mL).
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
For storage, dispense the solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store at 2-8°C for short-term use or at -20°C/-80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general protocol outline. Method development and validation are crucial for accurate results.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A gradient elution is often required to separate the parent compound from its degradation products. A typical mobile phase system could be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: As Viomycin lacks a strong chromophore, derivatization may be necessary for UV detection. Alternatively, other detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.[5]
-
-
Sample Preparation:
-
Dilute the Viomycin sulfate solution to be tested to a suitable concentration within the linear range of the assay using the initial mobile phase composition.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of Viomycin sulfate of known concentration to determine its retention time and peak area.
-
Inject the aged or stressed samples.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Viomycin peak.
-
Calculate the percentage of remaining Viomycin sulfate in the samples relative to a freshly prepared standard.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Caption: Viomycin inhibits bacterial protein synthesis by binding to the ribosome and blocking translocation.
References
- 2. medkoo.com [medkoo.com]
- 3. This compound|COA [dcchemicals.com]
- 4. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Bacterial Resistance to Viomycin Sulfate Hydrate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Viomycin sulfate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Viomycin?
Viomycin is a tuberactinomycin antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 16S rRNA of the 30S ribosomal subunit, which disrupts the alignment of mRNA and tRNA and inhibits ribosomal translocation.[2] This leads to the production of faulty proteins and ultimately, bacterial cell death.
Q2: What are the main mechanisms of bacterial resistance to Viomycin?
Bacteria have developed several mechanisms to resist the effects of Viomycin:
-
Target Modification: Mutations in the 16S ribosomal RNA (rRNA) can prevent Viomycin from binding to its target on the ribosome.
-
Enzymatic Inactivation: Some bacteria produce an enzyme called viomycin phosphotransferase (Vph) which inactivates Viomycin through phosphorylation.[3]
-
Alteration of rRNA Methylation: Mutations in the tlyA gene, which encodes an rRNA methyltransferase, can lead to resistance. This enzyme is responsible for methylating specific nucleotides in the 16S and 23S rRNA that are important for Viomycin binding.
Q3: Is there cross-resistance between Viomycin and other antibiotics?
Yes, cross-resistance has been observed, particularly with other tuberactinomycins and some aminoglycosides. Complete cross-resistance is often seen with capreomycin. Varying levels of cross-resistance have also been reported with kanamycin and amikacin, often linked to specific mutations in the 16S rRNA gene.
Q4: How stable is this compound in solution for susceptibility testing?
Aqueous solutions of 0.05% viomycin stored at -20°C have been shown to be stable for up to one year. For susceptibility testing media, such as Middlebrook 7H10, prepared with viomycin, it is recommended to use them within a month when stored at 3 to 7°C. The stability of the drug in media during incubation at 37°C can be a factor, with some antimycobacterial drugs showing a significant loss of activity over several days.[4]
Troubleshooting Guides
Troubleshooting Minimum Inhibitory Concentration (MIC) Assays for Viomycin
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible MIC values | 1. Inoculum preparation: Incorrect bacterial concentration. 2. Viomycin degradation: Instability of Viomycin in the prepared media at 37°C over the incubation period. 3. Media composition: Variations in cation concentration (e.g., Mg2+, Ca2+) in the Mueller-Hinton broth or Middlebrook 7H9/7H10. | 1. Standardize inoculum: Ensure the inoculum is prepared to the correct McFarland standard and is fresh. 2. Prepare fresh solutions: Prepare Viomycin stock solutions and dilutions fresh for each experiment. Minimize the time the drug is at 37°C before the addition of bacteria. 3. Use standardized media: Utilize commercially prepared media or ensure in-house media preparation is highly consistent. |
| No growth in any well, including the positive control | 1. Inactive inoculum: The bacterial culture used for the inoculum was not viable. 2. Contamination: The media or reagents were contaminated with an inhibitory substance. | 1. Verify culture viability: Streak the inoculum on an agar plate to confirm viability before starting the MIC assay. 2. Use sterile technique: Ensure all media, reagents, and equipment are sterile. Run a media-only control to check for contamination. |
| Growth in all wells, including the highest Viomycin concentration | 1. Resistant strain: The bacterial strain being tested is highly resistant to Viomycin. 2. Inactive Viomycin: The Viomycin stock solution has degraded. 3. Incorrect Viomycin concentration: Errors in the preparation of the serial dilutions. | 1. Confirm resistance: Test a known susceptible control strain in parallel to validate the assay. 2. Use fresh Viomycin: Prepare a fresh stock solution of this compound. 3. Verify dilutions: Double-check calculations and pipetting accuracy for the serial dilutions. |
| Skipped wells (growth in a higher concentration well but not in a lower one) | 1. Pipetting error: Inaccurate dispensing of bacteria or Viomycin. 2. Contamination: Cross-contamination between wells. | 1. Careful pipetting: Use calibrated pipettes and change tips for each dilution. 2. Improve aseptic technique: Be meticulous when inoculating the plate to avoid cross-contamination. Repeat the assay. |
Data Presentation
Table 1: Example MIC Values for Mycobacterium tuberculosis
| Strain Type | Viomycin MIC (µg/mL) | Capreomycin MIC (µg/mL) | Kanamycin MIC (µg/mL) | Amikacin MIC (µg/mL) |
| Susceptible (Wild-Type) | 0.5 - 2.0 | 1.0 - 4.0 | 1.0 - 4.0 | 0.25 - 1.0 |
| rrs A1401G mutant | 10 - 40 | 20 - >160 | >80 | >64 |
| tlyA mutant | 40 - 80 | 40 - 80 | 2.5 - 5.0 | 1.0 - 2.0 |
| vph positive | >100 | >100 | Variable | Variable |
Note: These are example ranges and specific MIC values can vary between studies and specific isolates.
Experimental Protocols
Protocol for Viomycin MIC Determination (Broth Microdilution)
This protocol is adapted from standard CLSI guidelines for Mycobacterium tuberculosis.
Materials:
-
This compound
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microtiter plates
-
Mycobacterium tuberculosis isolate and a susceptible control strain (e.g., H37Rv)
-
Sterile saline solution with 0.05% Tween 80
-
McFarland 1.0 turbidity standard
-
Incubator at 37°C
Procedure:
-
Preparation of Viomycin Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 1 mg/mL. Filter-sterilize the solution.
-
Preparation of Viomycin Dilutions: Perform serial two-fold dilutions of the Viomycin stock solution in Middlebrook 7H9 broth in the 96-well plate to achieve a range of final concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
Inoculum Preparation:
-
Grow the M. tuberculosis isolate on solid media (e.g., Middlebrook 7H10 agar).
-
Scrape colonies and suspend them in sterile saline with Tween 80.
-
Vortex to break up clumps and allow larger particles to settle.
-
Adjust the turbidity of the supernatant to match a 1.0 McFarland standard.
-
Dilute this suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well containing 100 µL of the Viomycin dilutions. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control well.
-
Reading the MIC: The MIC is the lowest concentration of Viomycin that completely inhibits visible growth of the bacteria.
Protocol for 16S rRNA Gene Sequencing for Resistance Mutation Detection
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the resistance-associated region of the 16S rRNA gene
-
Taq polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the Viomycin-resistant M. tuberculosis isolate using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction with primers designed to amplify the region of the 16S rRNA gene known to harbor resistance mutations (e.g., around nucleotide 1400).
-
Perform PCR with an appropriate annealing temperature and extension time for the chosen primers and polymerase.
-
-
Verification of PCR Product: Run a small amount of the PCR product on an agarose gel to confirm amplification of a band of the expected size.
-
PCR Product Purification: Purify the remaining PCR product using a spin column-based kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers as for amplification.
-
Sequence Analysis: Align the obtained sequence with the wild-type 16S rRNA gene sequence to identify any mutations.
Protocol for Viomycin Phosphotransferase (Vph) Activity Assay (Conceptual)
This is a conceptual protocol based on assays for similar aminoglycoside phosphotransferases, as a specific detailed protocol for Vph is not widely available.
Principle:
This assay measures the transfer of a radiolabeled phosphate group from ATP to Viomycin, catalyzed by the Vph enzyme. The phosphorylated, radiolabeled Viomycin is then separated from the unreacted ATP and quantified.
Materials:
-
Purified Vph enzyme (requires protein expression and purification)
-
This compound
-
[γ-³²P]ATP
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Phosphocellulose paper discs
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, Viomycin, and purified Vph enzyme.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a solution like cold 10% trichloroacetic acid (TCA).
-
Separation: Spot the reaction mixture onto phosphocellulose paper discs. The positively charged Viomycin (and its phosphorylated product) will bind to the negatively charged paper, while the negatively charged ATP will not.
-
Washing: Wash the discs multiple times with a suitable buffer (e.g., sodium phosphate buffer) to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the dried discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated Viomycin, and thus to the Vph enzyme activity.
Mandatory Visualizations
Caption: Overview of Viomycin's mechanism of action and bacterial resistance pathways.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Viomycin.
Caption: A logical workflow for troubleshooting common issues in Viomycin MIC assays.
References
- 1. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability of antimycobacterial drugs in media used for drug susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Viomycin Sulfate Hydrate for Antibacterial Assays
Welcome to the technical support center for Viomycin sulfate hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in antibacterial assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tuberactinomycin antibiotic that primarily inhibits protein synthesis in bacteria.[1][2] It binds to the 16S ribosomal RNA (rRNA) on the 30S ribosomal subunit and also interacts with helix 69 of the 23S rRNA on the 50S subunit.[1][3] This binding interferes with ribosomal translocation, the process where the ribosome moves along the messenger RNA (mRNA) to read the next codon.[2][3] By stabilizing the transfer RNA (tRNA) in the A-site, Viomycin stalls the ribosome in a pre-translocation state, preventing the elongation of the polypeptide chain and ultimately leading to bacterial cell death.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water. For stock solutions, it can be dissolved in sterile distilled water. It is also soluble in DMSO. The solid powder should be stored at -20°C for long-term storage. Stock solutions in water can be filter-sterilized and stored in aliquots at -20°C for up to a month, while solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What are the typical concentration ranges for this compound in antibacterial assays?
A3: The effective concentration of this compound can vary significantly depending on the bacterial species and the specific assay conditions. For Mycobacterium tuberculosis, Minimum Inhibitory Concentrations (MICs) are generally in the range of 1-10 µg/mL. However, for other bacteria, the susceptibility can differ. It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific bacterial strain and experimental setup.
Data Presentation: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis | 1 - 10 | [] |
| Mycobacterium smegmatis (Viomycin-sensitive) | < 20 | [6] |
| Mycobacterium smegmatis (Viomycin-resistant, low level) | 20 | [6] |
| Mycobacterium smegmatis (Viomycin-resistant, high level) | 1000 | [6] |
Note: MIC values can be influenced by the specific strain, inoculum density, and culture medium used.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving: Reconstitute the powder in sterile distilled water or DMSO to a high concentration stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. The molecular weight of this compound can vary between batches due to hydration, so it is important to refer to the certificate of analysis for the exact molecular weight to ensure accurate molar concentrations.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, nuclease-free tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended for the solvent used.
Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare a 96-well plate: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare antibiotic dilutions: In the first well, add 100 µL of the this compound working solution (at twice the highest desired final concentration). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
Prepare bacterial inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate the plate: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Assay for MIC Determination
-
Prepare antibiotic plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of this compound. Also, prepare a control plate with no antibiotic.
-
Prepare bacterial inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate the plates: Spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, allowing for the testing of multiple isolates on a single plate.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading results: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of growth at any concentration | 1. Bacterial strain is resistant. 2. Inactive this compound. 3. Incorrect inoculum density (too high). | 1. Verify the expected susceptibility of your strain. Include a known susceptible quality control strain in your assay. 2. Check the expiration date and storage conditions of your this compound. Prepare a fresh stock solution. 3. Ensure your inoculum is standardized to a 0.5 McFarland standard. |
| Inconsistent MIC results between replicates | 1. Pipetting errors during serial dilution. 2. Inhomogeneous bacterial inoculum. 3. Contamination. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Vortex the bacterial suspension thoroughly before dilution and inoculation. 3. Use aseptic techniques throughout the procedure. Check the sterility control well for any growth. |
| Growth in the sterility control well | 1. Contamination of the growth medium. 2. Contamination during plate preparation. | 1. Use fresh, sterile medium. 2. Ensure aseptic technique is strictly followed. |
| Skipped wells (growth at higher concentrations but not at lower ones) | 1. Pipetting error leading to no antibiotic in a well. 2. Contamination of a single well with a resistant variant. | 1. Repeat the assay, paying close attention to the dilution and transfer steps. 2. If it occurs repeatedly, consider purifying your bacterial culture. |
| Faint or hazy growth at the MIC | 1. Bacteriostatic rather than bactericidal effect at that concentration. 2. Inoculum density at the higher end of the acceptable range. | 1. This can be normal. The MIC is defined as the lowest concentration with no visible growth. 2. Re-standardize your inoculum to ensure it is not too dense. |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Viomycin Sulfate? [synapse.patsnap.com]
- 3. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of ribosomes from viomycin-sensitive and -resistant strains of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
"common degradation products of Viomycin sulfate hydrate"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and analysis of Viomycin sulfate hydrate.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the common degradation products I should be looking for?
A1: Degradation of this compound can occur under various conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress. The identified degradation products vary depending on the specific stressor.
-
Acid Hydrolysis: Under strong acidic conditions, Viomycin undergoes hydrolysis, breaking down into its constituent components. The well-documented degradation products from acid hydrolysis are:
-
Carbon dioxide
-
Urea
-
L-α,β-Diaminopropionic acid
-
L-β-Lysine
-
L-Serine
-
Viomycidine
-
-
Alkaline, Oxidative, Thermal, and Photolytic Degradation: Specific degradation products of Viomycin under alkaline, oxidative, thermal, and photolytic stress are not extensively documented in publicly available literature. However, based on the chemical structure of Viomycin as a cyclic peptide antibiotic, general degradation pathways can be anticipated:
-
Alkaline Hydrolysis: Likely involves the hydrolysis of amide bonds within the peptide ring, leading to linearization and further fragmentation of the peptide backbone. Epimerization of amino acid residues is also possible under basic conditions.
-
Oxidative Degradation: Functional groups within the amino acid residues are susceptible to oxidation. For instance, the hydroxyl groups of serine and the guanidino group of viomycidine could be targeted.
-
Thermal Degradation: At elevated temperatures, decarboxylation, deamination, and cleavage of the peptide backbone are expected degradation pathways.
-
Photodegradation: Exposure to UV light can generate free radicals, leading to a variety of reactions including peptide bond cleavage and modification of amino acid side chains.
-
To definitively identify degradation products under these conditions, a forced degradation study is recommended.
Q2: I suspect my sample has degraded. How can I confirm this and identify the impurities?
A2: To confirm degradation and identify the resulting products, you should perform a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (MS), is a powerful technique for this purpose.
A typical workflow involves:
-
Developing an HPLC method that separates the intact Viomycin from potential degradation products.
-
Subjecting samples of this compound to forced degradation under various stress conditions (acid, base, oxidation, heat, light).
-
Analyzing both the stressed and unstressed samples using the developed HPLC method.
-
Comparing the chromatograms to identify new peaks corresponding to degradation products.
-
Using a mass spectrometer (e.g., LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the degradation products, which aids in their identification and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be a valuable tool for the definitive structural confirmation of isolated degradation products.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a well-closed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Solutions of this compound should be freshly prepared for use. If storage of a solution is necessary, it should be stored at low temperatures and protected from light for a limited time, and its stability under these conditions should be verified.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Perform a forced degradation study to identify if the new peaks correspond to known or expected degradation products. |
| Contamination | Ensure proper handling and use of clean vials and high-purity solvents. Analyze a blank (solvent) injection to rule out system contamination. | |
| Loss of biological activity of Viomycin | Degradation of the active pharmaceutical ingredient (API) | Quantify the amount of intact Viomycin using a validated analytical method (e.g., HPLC). Correlate the loss of activity with the appearance of degradation products. |
| Change in color or appearance of the solid or solution | Degradation | This can be a sign of significant degradation. Do not use the sample for experiments where purity is critical. Investigate the cause of degradation (e.g., improper storage, exposure to light). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to stress to induce degradation and generate degradation products for analysis.
1. Acid Hydrolysis: a. Prepare a solution of this compound in 0.1 M hydrochloric acid (HCl). b. Incubate the solution at 60°C for 24 hours. c. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase for analysis.
2. Alkaline Hydrolysis: a. Prepare a solution of this compound in 0.1 M NaOH. b. Incubate the solution at 60°C for 24 hours. c. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.
3. Oxidative Degradation: a. Prepare a solution of this compound in 3% hydrogen peroxide (H₂O₂). b. Keep the solution at room temperature and protect it from light for 24 hours. c. At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
4. Thermal Degradation (Solid State): a. Place a sample of solid this compound in a controlled temperature oven at 105°C for 24 hours. b. At appropriate time points, remove a portion of the solid, dissolve it in a suitable solvent, and analyze.
5. Photodegradation: a. Prepare a solution of this compound. b. Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) or a photostability chamber for a defined period. c. A control sample should be kept in the dark at the same temperature. d. At appropriate time points, withdraw an aliquot from both the exposed and control samples for analysis.
Protocol 2: HPLC-UV Method for Analysis of Viomycin and Its Degradation Products
This is a general guideline for developing an HPLC method. The exact parameters may need to be optimized for your specific instrument and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A gradient elution is recommended to separate compounds with a range of polarities. An example gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: UV detection at 268 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Acid hydrolysis pathway of Viomycin.
Caption: Workflow for analyzing degradation products.
"avoiding off-target effects of Viomycin sulfate hydrate in cellular assays"
Welcome to the technical support center for Viomycin sulfate hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Viomycin is a tuberactinomycin antibiotic that inhibits protein synthesis in bacteria.[1][2] It binds to the bacterial ribosome, interfering with the translocation of mRNA and tRNA, which ultimately halts peptide elongation.[3][4] While its primary target is the bacterial ribosome, off-target effects can be observed in eukaryotic cells, particularly at higher concentrations.
Q2: What are the potential off-target effects of this compound in eukaryotic cells?
While specific data on Viomycin's off-target effects in mammalian cells are limited in the available literature, studies on other bactericidal antibiotics suggest potential off-target mechanisms. A significant concern is the induction of mitochondrial dysfunction and oxidative stress.[5][6][7][8] Bactericidal antibiotics have been shown to disrupt the mitochondrial electron transport chain in mammalian cells, leading to an overproduction of reactive oxygen species (ROS).[5][9] This can result in damage to DNA, proteins, and lipids.[6] Additionally, related aminoglycoside antibiotics have been observed to affect cellular processes like the spontaneous activity of cardiac cells in culture, suggesting potential effects on ion channels or signaling pathways.[10]
Q3: How can I determine the optimal concentration of Viomycin for my experiment to minimize off-target effects?
The ideal concentration of Viomycin should be sufficient to inhibit the target bacteria while having minimal impact on the eukaryotic host cells. This is best determined by performing a "kill curve" or dose-response experiment for your specific eukaryotic cell line to identify the maximum tolerated concentration. Concurrently, the minimum inhibitory concentration (MIC) for the bacterial strain of interest should be determined. The optimal working concentration will be within this therapeutic window.[11][12]
Q4: I am observing high levels of cytotoxicity in my eukaryotic cells. What could be the cause and how can I troubleshoot this?
High cytotoxicity is a common issue when using antibiotics in cellular assays. The troubleshooting workflow below can help identify the cause. Key possibilities include the Viomycin concentration being too high, the particular cell line being especially sensitive, or the degradation of the antibiotic leading to toxic byproducts. It is also crucial to ensure the Viomycin stock is sterile and properly stored.
Troubleshooting Guides
Issue 1: High Eukaryotic Cell Death or Unexpected Changes in Cell Morphology
| Potential Cause | Troubleshooting Steps |
| Viomycin concentration is too high. | 1. Perform a dose-response (kill curve) assay to determine the IC50 (half-maximal inhibitory concentration) for your specific eukaryotic cell line. 2. Use a concentration well below the IC50 for your experiments. 3. Titrate the concentration to find the lowest effective dose against your target bacteria that maintains eukaryotic cell viability. |
| Cell line is particularly sensitive. | 1. If possible, test different eukaryotic cell lines to find one that is more resistant to Viomycin's potential off-target effects. 2. Reduce the exposure time of the cells to Viomycin. |
| Contamination of Viomycin stock. | 1. Ensure the Viomycin stock solution is sterile by filtering it through a 0.22 µm filter. 2. Prepare fresh stock solutions regularly. |
| Off-target mitochondrial toxicity. | 1. Co-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) to mitigate oxidative stress.[5][8] 2. Perform assays to measure mitochondrial membrane potential or ROS production to confirm mitochondrial toxicity. |
Issue 2: Inconsistent or Lack of Antibacterial Efficacy
| Potential Cause | Troubleshooting Steps |
| Bacterial resistance. | 1. Determine the Minimum Inhibitory Concentration (MIC) of Viomycin for your specific bacterial strain. 2. Periodically re-test the MIC as resistance can develop over time. |
| Degradation of Viomycin. | 1. Prepare fresh Viomycin stock solutions and working dilutions for each experiment. 2. Store stock solutions at the recommended temperature (typically -20°C) and avoid repeated freeze-thaw cycles. |
| High bacterial density. | 1. Ensure the bacterial load used for infection is optimized and consistent across experiments. 2. High bacterial numbers may require higher concentrations of the antibiotic, which could increase off-target effects. |
Experimental Protocols
Protocol: Determining the Optimal Viomycin Concentration using a Kill Curve Assay
This protocol allows for the determination of the minimum concentration of Viomycin that is toxic to a specific mammalian cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will allow them to be approximately 25-50% confluent on the day of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Prepare Viomycin Dilutions: Prepare a series of dilutions of Viomycin in complete cell culture medium. A suggested starting range is 0.5 µg/mL to 1000 µg/mL. Include a "no antibiotic" control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of Viomycin. It is recommended to test each concentration in triplicate.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the Viomycin concentration and determine the IC50 value. The optimal working concentration for your experiments should be significantly lower than this value.
Quantitative Data
| Cell Line | Exposure Time (hours) | IC50 (µg/mL) |
| [e.g., HeLa] | [e.g., 48] | [To be determined by user] |
| [e.g., A549] | [e.g., 48] | [To be determined by user] |
| [e.g., HEK293] | [e.g., 48] | [To be determined by user] |
Visualizations
Caption: Troubleshooting workflow for cellular assays.
Caption: Antibiotic-induced mitochondrial dysfunction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Viomycin Sulfate used for? [synapse.patsnap.com]
- 3. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of streptomycin on spontaneous activity of clusters of cultured cardiac cells from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: Purification of Viomycin Sulfate Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Viomycin sulfate hydrate from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: Which bacterial strains are commonly used for Viomycin production?
A1: Viomycin is a nonribosomal peptide antibiotic produced by several species of actinomycetes. The most commonly cited production strains in the literature include Streptomyces sp. ATCC 11861, Streptomyces vinaceus, and Streptomyces puniceus.[1]
Q2: What is the general workflow for purifying Viomycin from a fermentation broth?
A2: The purification process typically involves several key stages. It begins with the separation of the bacterial cells (mycelia) from the culture medium, followed by the capture and initial purification of Viomycin from the supernatant, and concludes with polishing and formulation steps to obtain the final high-purity product.
Q3: How can I monitor the presence and purity of Viomycin during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for monitoring Viomycin. Viomycin has a characteristic UV absorbance at 268 nm, which is used for its detection.[] A strong cation exchange (SCX) column is typically used for analysis.[]
Q4: What are the common impurities encountered during Viomycin purification?
A4: Common impurities include other members of the tuberactinomycin family of antibiotics, which are structurally related to Viomycin.[3] Additionally, pigments and other secondary metabolites produced by the Streptomyces strain can co-purify with Viomycin and need to be removed.
Experimental Protocols
Analytical High-Performance Liquid Chromatography (HPLC) for Viomycin
This method is suitable for in-process monitoring of Viomycin-containing fractions.
-
Column: Macrosphere SCX 300A 7U column[]
-
Mobile Phase A: 20 mM Tris-HCl, pH 6.4[]
-
Mobile Phase B: 20 mM Tris-HCl, 1 M Sodium Acetate, pH 6.4[]
-
Flow Rate: 1 ml/min[]
-
Detection: UV at 268 nm[]
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-20 min: Linear gradient from 100% A to 100% B
-
20-25 min: 100% Mobile Phase B[]
-
Preparative Purification of this compound
This protocol is a representative method for the purification of Viomycin from a clarified fermentation broth.
1. Preparation of Clarified Fermentation Broth:
- Harvest the Streptomyces fermentation culture after the desired incubation period (e.g., 5 days at 28°C).[]
- Separate the mycelia from the broth by centrifugation at 5,000 x g for 20 minutes.
- Collect the supernatant and adjust the pH to 7.5 with a suitable base (e.g., sodium hydroxide).
2. Cation Exchange Chromatography:
- Resin: A weak acid carboxylic cation exchange resin (e.g., Amberlite IRC-50).
- Equilibration: Pack the resin in a suitable column and equilibrate with a buffer at pH 7.5 (e.g., 50 mM phosphate buffer).
- Loading: Load the pH-adjusted supernatant onto the equilibrated column.
- Wash: Wash the column with deionized water to remove unbound impurities.
- Elution: Elute the bound Viomycin with 0.35 N sulfuric acid. Collect fractions and monitor for the presence of Viomycin using HPLC.
3. Crystallization of this compound:
- Pool the Viomycin-rich fractions from the cation exchange step.
- Concentrate the pooled fractions under reduced pressure.
- To the concentrated aqueous solution of Viomycin sulfate, add methanol slowly with stirring until the solution becomes turbid.
- Allow the solution to stand at 4°C to facilitate crystallization.
- Collect the crystals by filtration, wash with a small volume of cold methanol, and dry under vacuum.
Data Presentation
The following table provides illustrative data for a typical purification of this compound from a 10 L Streptomyces fermentation culture. Actual values may vary depending on the strain, fermentation conditions, and specific purification protocol.
| Purification Step | Volume (L) | Total Viomycin (g) | Purity (%) | Yield (%) |
| Clarified Supernatant | 9.5 | 1.5 | ~5 | 100 |
| Cation Exchange Eluate | 0.5 | 1.2 | ~70 | 80 |
| Crystallized Product | N/A | 0.9 | >95 | 60 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Viomycin in Fermentation Broth | - Suboptimal fermentation medium or conditions.- Contamination of the culture. | - Optimize media components, pH, temperature, and aeration.- Ensure sterile techniques are followed during inoculation and fermentation. |
| Low Recovery from Cation Exchange Column | - Incorrect pH of the supernatant during loading.- Column overloading.- Incomplete elution. | - Ensure the pH of the supernatant is adjusted to ~7.5 before loading.- Reduce the amount of supernatant loaded onto the column.- Ensure the eluting acid is of the correct concentration and that a sufficient volume is used. |
| Poor Purity After Cation Exchange | - Co-elution of structurally similar impurities.- Presence of colored impurities. | - Optimize the elution gradient (if using a gradient) or the concentration of the eluting acid for better separation.- Consider a pre-purification step, such as activated carbon treatment of the supernatant, to remove pigments. |
| Difficulty in Crystallization | - Low concentration of Viomycin sulfate.- Presence of impurities inhibiting crystallization. | - Further concentrate the Viomycin sulfate solution.- Consider an additional polishing step (e.g., size exclusion or reverse-phase chromatography) before crystallization. |
| Final Product Fails Purity Specification | - Incomplete removal of related tuberactinomycin antibiotics. | - Re-crystallize the product.- Employ a high-resolution polishing step, such as preparative HPLC, for final purification. |
Visualizations
Experimental Workflow
Caption: A general workflow for the purification of this compound.
Viomycin Biosynthesis Pathway (Simplified)
Caption: Simplified biosynthesis of the Viomycin pentapeptide core.
References
"addressing Viomycin sulfate hydrate precipitation in experimental setups"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Viomycin sulfate hydrate in experimental setups.
Troubleshooting Guides
Problem 1: Precipitate forms immediately upon dissolving this compound.
Question: I am trying to dissolve this compound powder in water/buffer, and it is not dissolving completely, or a precipitate forms instantly. What should I do?
Answer:
Immediate precipitation upon attempting to dissolve this compound can be due to several factors, including solvent choice, concentration, and the intrinsic properties of the peptide antibiotic. Follow these troubleshooting steps:
Initial Steps:
-
Verify Solubility: The solubility of Viomycin sulfate in water is up to 75 mM. Ensure you are not exceeding this concentration.
-
Solvent Choice:
-
Start with High-Purity Water: Always use sterile, distilled, or deionized water as the initial solvent.
-
Consider the Peptide's Charge: Viomycin is a basic peptide. If it fails to dissolve in water, a slightly acidic solution can improve solubility. Try dissolving it in a small amount of 10% acetic acid and then dilute it to the desired concentration with your buffer.
-
-
Sonication: Use a bath sonicator to gently agitate the solution. This can help break up aggregates and enhance dissolution. Avoid overheating the sample.
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Gentle Warming: Gently warm the solution to 37°C. This can increase the solubility of some compounds. However, do not overheat, as it may degrade the antibiotic.
Advanced Steps:
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pH Adjustment: The stability of similar antibiotics, like streptomycin sulfate, is maximal at a pH of 6.5-7.[1] While specific data for Viomycin is limited, maintaining a pH in this range is a good starting point. Use a buffer system to maintain a stable pH.
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Organic Solvents (for highly resistant cases): For very hydrophobic preparations that do not dissolve in aqueous solutions, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide. Subsequently, slowly add the aqueous buffer to the desired concentration while vortexing. Caution: Ensure that the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells.
Problem 2: A precipitate forms in my this compound stock solution during storage.
Question: My this compound stock solution, which was initially clear, has developed a precipitate after being stored at -20°C or 4°C. Why did this happen, and can I still use it?
Answer:
Precipitation during storage is a common issue and can be caused by temperature fluctuations, solvent effects, or slow aggregation of the molecule.
Potential Causes and Solutions:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to precipitation.
-
Solution: Aliquot the stock solution into smaller, single-use volumes upon initial preparation to minimize freeze-thaw cycles.
-
-
Storage Temperature: While -20°C is the recommended storage temperature for the powder, storing a concentrated aqueous solution at this temperature can sometimes lead to the solute precipitating out.[2]
-
Solution: If you observe precipitation after freezing, try to redissolve it by bringing the aliquot to room temperature and vortexing or sonicating gently. If it redissolves and the solution is clear, it is likely safe to use. However, if the precipitate does not go back into solution, it is best to discard it.
-
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.
-
Solution: Ensure your storage vials are tightly sealed. Use paraffin film for extra security.
-
Problem 3: A precipitate forms when I add my this compound stock solution to my experimental media (e.g., cell culture media, buffer).
Question: When I add my clear this compound stock solution to my experimental buffer or cell culture medium, the solution becomes cloudy or a precipitate forms. What is causing this interaction?
Answer:
This type of precipitation is often due to interactions between this compound and components in your experimental medium.
Potential Causes and Solutions:
-
pH Incompatibility: The pH of your stock solution and the experimental medium may be significantly different, causing the Viomycin sulfate to precipitate upon mixing.
-
Solution: Prepare your this compound stock solution in a buffer that is compatible with your experimental medium. If using water as the stock solvent, ensure the pH of the final solution is within a stable range (ideally 6.5-7.0).
-
-
Salt Concentration (Salting Out): High concentrations of salts in your experimental medium can decrease the solubility of this compound, a phenomenon known as "salting out."
-
Solution: Try diluting your stock solution further before adding it to the high-salt medium. Alternatively, prepare the stock solution in a lower-salt buffer.
-
-
Interaction with Media Components: Viomycin sulfate may interact with proteins or other components in complex media like cell culture media, leading to precipitation.
-
Solution: Add the Viomycin sulfate solution to the medium slowly while gently stirring. Pre-warming the medium to the experimental temperature (e.g., 37°C) might also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: The primary recommended solvent is sterile, high-purity water.[3][4] Given that Viomycin is a basic peptide, if solubility issues arise, a slightly acidic solution (e.g., 10% acetic acid followed by dilution) can be used. For highly insoluble batches, a small amount of DMSO can be used for initial dissolution, followed by careful dilution in an aqueous buffer.
Q2: What is the maximum soluble concentration of this compound in water? A2: this compound is soluble in water up to 75 mM.[2]
Q3: How should I store this compound powder and stock solutions? A3:
-
Powder: Store the lyophilized powder at -20°C.[2]
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles and store them at -20°C.
Q4: Can I filter-sterilize my this compound solution? A4: Yes, you can filter-sterilize the solution using a 0.22 µm filter. It is recommended to do this after the powder is fully dissolved and before aliquoting for storage.
Q5: The molecular weight of my this compound varies between batches. How does this affect my solution preparation? A5: The degree of hydration can differ between batches, which affects the molecular weight.[3] For accurate molar concentrations, it is crucial to use the batch-specific molecular weight provided on the certificate of analysis for your calculations.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₄₃N₁₃O₁₀·2H₂SO₄ | [2] |
| Molecular Weight | ~881.85 g/mol (can vary with hydration) | [2] |
| Solubility in Water | Up to 75 mM | [2] |
| Recommended Storage (Powder) | -20°C | [2] |
| Recommended Storage (Solution) | -20°C (in aliquots) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
-
Determine Batch-Specific Molecular Weight: Refer to the certificate of analysis for the exact molecular weight of your batch of this compound. For this example, we will use a molecular weight of 881.85 g/mol .
-
Calculation:
-
To prepare 1 mL of a 10 mM (0.01 M) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 881.85 g/mol = 8.82 mg
-
-
Dissolution:
-
Weigh out 8.82 mg of this compound powder.
-
Add it to a sterile conical tube.
-
Add 1 mL of sterile, high-purity water.
-
Vortex gently until the powder is completely dissolved. If needed, sonicate briefly in a water bath.
-
-
Sterilization and Storage:
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot into single-use volumes (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Decision tree for troubleshooting this compound precipitation.
References
"impact of pH and temperature on Viomycin sulfate hydrate activity"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on the activity of Viomycin sulfate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
A1: While specific quantitative data for the optimal pH of this compound activity is not extensively documented in publicly available literature, many antibiotics exhibit their highest potency in a neutral to slightly alkaline pH range (pH 7.0 - 8.0). The activity of some antibiotics can be significantly reduced in acidic conditions. For instance, the activity of aminoglycosides, a class of antibiotics with some structural similarities to Viomycin, is known to decrease at lower pH values. It is crucial to determine the optimal pH for your specific experimental conditions.
Q2: What is the optimal temperature for this compound activity?
A2: The optimal temperature for this compound activity is generally aligned with the optimal growth temperature of the target microorganism, typically around 35-37°C for most pathogenic bacteria. However, the stability of the antibiotic at these temperatures over long incubation periods should be considered. Elevated temperatures can accelerate the degradation of the antibiotic, potentially leading to a decrease in its effective concentration over the course of an experiment.
Q3: How does pH affect the stability of this compound in solution?
Q4: Can this compound degrade during my experiment?
A4: Yes, this compound can degrade over time, and this process can be influenced by factors such as temperature, pH, and exposure to light. It is recommended to prepare fresh solutions for each experiment whenever possible. If long incubation times are necessary, the stability of the antibiotic under the specific experimental conditions should be validated.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected Viomycin activity.
Possible Cause:
-
Suboptimal pH of the experimental medium.
-
Degradation of Viomycin due to inappropriate temperature or prolonged incubation.
-
Incorrect preparation of Viomycin stock solution.
Troubleshooting Steps:
-
Verify pH of Media: Ensure the pH of your culture medium is within the optimal range for both the microorganism and the antibiotic. If unsure, perform a pH optimization experiment (see Experimental Protocols).
-
Assess Temperature Conditions: Confirm that the incubation temperature is optimal for the target organism and consider the thermal stability of Viomycin. For extended experiments, consider replenishing the antibiotic or using a fresh setup.
-
Check Stock Solution: Prepare a fresh stock solution of this compound, ensuring it is fully dissolved and stored under appropriate conditions (e.g., protected from light, refrigerated or frozen).
-
Include Positive Controls: Always include a known susceptible organism as a positive control to ensure the antibiotic is active.
Issue 2: No zone of inhibition in a disk diffusion assay.
Possible Cause:
-
The test organism is resistant to Viomycin.
-
The concentration of Viomycin in the disk is too low.
-
The pH or temperature of the agar is inhibiting antibiotic diffusion or activity.
Troubleshooting Steps:
-
Confirm Organism Susceptibility: Test a known Viomycin-susceptible strain to verify the potency of your antibiotic stock and disks.
-
Verify Disk Concentration: Ensure that the antibiotic disks are properly prepared and contain the correct concentration of Viomycin.
-
Optimize Agar Conditions: Check the pH of the Mueller-Hinton agar, which should be between 7.2 and 7.4. Ensure the incubation temperature is appropriate for the test organism.
-
Examine Inoculum Density: An overly dense inoculum can lead to the absence of a clear zone of inhibition. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.
Data Presentation
Due to the lack of specific publicly available data for this compound, the following tables are illustrative examples based on general knowledge of antibiotic activity. Researchers are strongly encouraged to generate their own data for specific experimental conditions.
Table 1: Illustrative Example of pH Impact on Minimum Inhibitory Concentration (MIC) of a Fictional Antibiotic
| pH | MIC (µg/mL) |
| 5.5 | 128 |
| 6.5 | 64 |
| 7.4 | 32 |
| 8.0 | 64 |
Table 2: Illustrative Example of Temperature Impact on Antibiotic Stability (Percent Activity Remaining After 24 Hours)
| Temperature | % Activity Remaining |
| 4°C | 98% |
| 25°C | 90% |
| 37°C | 75% |
| 50°C | 40% |
Experimental Protocols
Protocol 1: Determining the Effect of pH on Viomycin Activity using Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound at different pH values.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, standardized to 0.5 McFarland
-
Sterile buffers (e.g., phosphate or citrate) to adjust media pH
-
Sterile HCl and NaOH for pH adjustment
-
Incubator
-
Microplate reader (optional)
Methodology:
-
Prepare pH-Adjusted Media: Prepare batches of MHB and adjust the pH of each batch to the desired levels (e.g., 5.5, 6.5, 7.4, 8.0) using sterile buffers and/or sterile HCl/NaOH. Sterilize the media by filtration.
-
Prepare Viomycin Dilutions: Prepare a series of two-fold dilutions of this compound in each of the pH-adjusted MHB solutions in the 96-well plates.
-
Inoculate Plates: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH.
-
Incubate: Cover the plates and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Viomycin that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader to measure optical density.
Protocol 2: Evaluating the Effect of Temperature on Viomycin Activity using Disk Diffusion
Objective: To assess the activity of this compound at different incubation temperatures.
Materials:
-
This compound
-
Sterile filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase, standardized to 0.5 McFarland
-
Sterile swabs
-
Incubators set at different temperatures (e.g., 30°C, 37°C, 42°C)
-
Calipers
Methodology:
-
Prepare Inoculum: Create a bacterial lawn by evenly streaking the standardized inoculum onto the surface of the MHA plates using a sterile swab.
-
Apply Antibiotic Disks: Aseptically place a Viomycin disk onto the center of each inoculated plate.
-
Incubate: Place the plates in incubators set to the desired temperatures.
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Measure Zones of Inhibition: After 18-24 hours of incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters using calipers.
-
Compare Results: Compare the zone diameters at different temperatures to assess the impact of temperature on Viomycin's activity.
Visualizations
Caption: Workflow for determining the effect of pH on Viomycin activity.
Caption: Troubleshooting flowchart for inconsistent Viomycin activity.
Technical Support Center: Overcoming Cross-Resistance with Viomycin Sulfate Hydrate
Welcome to the technical support center for Viomycin sulfate hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming cross-resistance in bacterial strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Viomycin?
A1: Viomycin is a tuberactinomycin antibiotic that inhibits bacterial protein synthesis. It binds to a site at the interface of the 16S rRNA (helix 44) of the small ribosomal subunit (30S) and the 23S rRNA (helix 69) of the large ribosomal subunit (50S).[1] This binding stabilizes the pre-translocation state of the ribosome, effectively stalling the movement of tRNA and mRNA, which ultimately inhibits peptide elongation.[1][2]
Q2: What are the main mechanisms of resistance to Viomycin?
A2: Bacterial resistance to Viomycin primarily arises from two mechanisms:
-
Target Modification: Mutations in the 16S rRNA gene (rrs) can alter the binding site of Viomycin, reducing its affinity for the ribosome. Common mutations associated with resistance include A1401G, C1402T, and G1484T in Mycobacterium tuberculosis.[3]
-
Enzymatic Modification: Mutations in the tlyA gene, which encodes a methyltransferase responsible for methylating specific nucleotides in both 16S and 23S rRNA, can confer resistance to Viomycin and Capreomycin.[3][4] The producing organism, Streptomyces puniceus, possesses a resistance gene, vph, which encodes for viomycin phosphotransferase, an enzyme that inactivates the antibiotic.[5]
Q3: My Viomycin-resistant strain shows unexpected susceptibility to Kanamycin. Why might this be?
A3: Cross-resistance between Viomycin and other aminoglycosides like Kanamycin is not always complete and depends on the specific resistance mutation. For instance, mutations in the tlyA gene can confer resistance to Viomycin and Capreomycin while the strain remains susceptible to Kanamycin and Amikacin.[3] Conversely, the rrs A1401G mutation is associated with high-level resistance to Kanamycin and Amikacin but may show variable levels of resistance to Viomycin.[3] Therefore, the specific genotype of your resistant strain will determine its cross-resistance profile.
Q4: Can Viomycin be used in combination with other drugs to overcome resistance?
A4: Yes, combination therapy is a key strategy for treating drug-resistant bacterial infections, including those resistant to Viomycin. For instance, in the treatment of multidrug-resistant tuberculosis (MDR-TB), Viomycin has been used in combination with other second-line drugs like ethambutol, cycloserine, and pyrazinamide.[6] The rationale is that drugs with different mechanisms of action can have a synergistic or additive effect, making it more difficult for the bacteria to develop resistance to the combination.
Troubleshooting Guides
Problem: Inconsistent or variable Minimum Inhibitory Concentration (MIC) results for Viomycin.
-
Possible Cause 1: Inoculum Preparation. The density of the bacterial inoculum is critical for reproducible MIC results. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low values.
-
Possible Cause 2: Media Composition. The composition of the growth medium can affect the activity of Viomycin.
-
Solution: Use the recommended and standardized medium for susceptibility testing of your specific bacterial species (e.g., Middlebrook 7H10 agar for M. tuberculosis).[3] Ensure consistency in media preparation between experiments.
-
-
Possible Cause 3: "Skipped wells" in microdilution plates. This phenomenon, where growth is observed at higher antibiotic concentrations but not at a lower concentration, can occur due to technical errors or paradoxical effects of the compound.
-
Solution: Repeat the experiment, paying close attention to the serial dilution steps to rule out technical error. If the issue persists, it may be inherent to the interaction of Viomycin with the specific strain. Report the MIC as the lowest concentration with no visible growth.[7]
-
Problem: A strain with a known rrs mutation associated with Viomycin resistance still shows some level of susceptibility.
-
Possible Cause: Heteroresistance. The bacterial population may not be uniformly resistant. A subpopulation of susceptible cells might be present, leading to partial inhibition at lower concentrations of Viomycin.
-
Solution: Streak the culture on non-selective agar and re-test the MIC of individual colonies to assess the homogeneity of the population.
-
-
Possible Cause: Fitness Cost of the Mutation. The resistance mutation may impose a fitness cost on the bacteria, making them grow slower or be more susceptible to other stresses, which could be misinterpreted as continued susceptibility to Viomycin.
-
Solution: Perform growth curves in the absence of the antibiotic to compare the growth rate of the resistant strain to its susceptible parent strain.
-
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Viomycin and Cross-Resistant Drugs against Mycobacterium tuberculosis Strains with Different Resistance Mutations.
| Strain/Mutation | Viomycin MIC (µg/mL) | Capreomycin MIC (µg/mL) | Kanamycin MIC (µg/mL) | Amikacin MIC (µg/mL) | Reference |
| Wild-Type (H37Rv) | ≤10 | ≤10 | ≤5 | ≤4 | [3] |
| rrs A1401G | 10 - 40 | 20 - >160 | >80 | >64 | [3] |
| rrs C1402T | 40 - 80 | ≥160 | 10 - 20 | ≤4 | [3] |
| tlyA mutant | Resistant | Resistant | Susceptible | Susceptible | [3] |
| Isolate 27 (no rrs mutation) | 80 | 80 | 40 | Susceptible | [3] |
| Isolate 30 (no rrs mutation) | Susceptible | 20 | 40 | 8 | [3] |
Experimental Protocols
Protocol 1: Determination of Viomycin MIC by Broth Microdilution
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.
1. Preparation of Viomycin Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in a suitable sterile solvent (e.g., deionized water) to a high concentration (e.g., 1280 µg/mL). c. Filter-sterilize the stock solution using a 0.22 µm filter.
2. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, add 100 µL of sterile growth medium (e.g., Mueller-Hinton Broth) to all wells. b. Add 100 µL of the Viomycin stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a positive control (no antibiotic), and the twelfth column as a negative control (no bacteria).
3. Inoculum Preparation: a. From a fresh culture plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard. c. Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well (except the negative control). b. Incubate the plate at the optimal temperature and duration for the specific bacterial species (e.g., 37°C for 18-24 hours for many bacteria).
5. MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Viomycin at which there is no visible growth.
Protocol 2: Assessment of Synergy using the Checkerboard Method
This method is used to evaluate the interaction between Viomycin and another antimicrobial agent.
1. Plate Setup: a. Prepare a 96-well microtiter plate. b. Along the x-axis, create serial dilutions of Viomycin. c. Along the y-axis, create serial dilutions of the second antimicrobial agent. d. The result is a matrix of wells containing various combinations of the two drugs.
2. Inoculation and Incubation: a. Inoculate the plate with the bacterial suspension as described in the MIC protocol. b. Incubate under appropriate conditions.
3. Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the results as follows:
- Synergy: FIC index ≤ 0.5
- Additive/Indifference: 0.5 < FIC index ≤ 4.0
- Antagonism: FIC index > 4.0[9][10]
Visualizations
Caption: Viomycin's mechanism of action and resistance.
Caption: Workflow for assessing antibiotic synergy with Viomycin.
References
- 1. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to the antibiotics viomycin and capreomycin in the Streptomyces species which produce them. | Semantic Scholar [semanticscholar.org]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
"minimizing lot-to-lot variability of Viomycin sulfate hydrate in experiments"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing lot-to-lot variability of Viomycin sulfate hydrate in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide antibiotic belonging to the tuberactinomycin family, produced by Streptomyces puniceus.[1] Its primary use is in the treatment of multi-drug resistant tuberculosis.[1] The antibacterial effect of Viomycin is achieved by inhibiting protein synthesis in susceptible bacteria. It binds to the 16S rRNA of the 30S ribosomal subunit, disrupting the alignment of mRNA and tRNA and thereby preventing the elongation of polypeptide chains.[1][2]
Q2: What are the common sources of lot-to-lot variability in this compound?
A2: Lot-to-lot variability of this compound can arise from several factors during its production and handling:
-
Manufacturing Process: Differences in fermentation conditions, purification methods, and salt formation can lead to variations in the final product's purity, potency, and impurity profile.
-
Impurities and Degradation Products: The presence of related substances or degradation products can affect the antibiotic's activity.
-
Hydration State: The amount of water in the hydrate form can vary between lots, impacting the compound's molecular weight and, consequently, the accuracy of concentration calculations.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, humidity, or elevated temperatures) can lead to degradation and a decrease in potency over time.
Q3: How can I assess the quality of a new lot of this compound?
A3: It is crucial to perform in-house quality control checks on each new lot. This typically involves:
-
Reviewing the Certificate of Analysis (CoA): Carefully examine the manufacturer-provided CoA for parameters such as purity (by HPLC), potency (by microbiological assay), moisture content, and identity confirmation.
-
Performing Analytical Tests: Conduct your own analytical tests, such as HPLC, to verify the purity and identify any potential impurities not listed on the CoA.
-
Conducting a Potency Assay: A microbiological potency assay is essential to confirm the biological activity of the new lot against a reference standard.
Q4: What is an acceptable level of variability between lots?
A4: The acceptable level of variability depends on the sensitivity of your specific application. For most research purposes, the purity should be consistently high (e.g., >98%), and the potency should be within a narrow range of the stated value on the CoA (typically ±10%). For highly sensitive assays, it is recommended to establish internal acceptance criteria based on historical data and experimental requirements.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results with a new lot of this compound. | 1. Different Potency: The new lot may have a different biological activity compared to the previous lot. 2. Purity Differences: The presence of impurities in the new lot may interfere with the experiment. 3. Incorrect Concentration: Variations in hydration state between lots can lead to errors in concentration calculations if not accounted for. | 1. Perform a microbiological potency assay to compare the new lot against a reference standard or the previous lot. Adjust concentrations accordingly. 2. Analyze the new lot by HPLC to assess its purity and impurity profile. Compare the chromatogram with that of the previous lot. 3. Refer to the moisture content on the CoA to accurately calculate the concentration of the active compound. |
| Precipitation of this compound in stock solutions. | 1. Low Solubility: The concentration may exceed the solubility limit in the chosen solvent. 2. Incorrect Solvent: The solvent may not be appropriate for this compound. 3. Low Temperature: Storage at low temperatures can decrease solubility. | 1. Gently warm the solution and sonicate to aid dissolution. If precipitation persists, prepare a new stock solution at a lower concentration. 2. This compound is soluble in water.[3] Ensure you are using a suitable solvent. 3. Store stock solutions at the recommended temperature, typically 2-8°C. Avoid freezing unless specified by the manufacturer. |
| Loss of Viomycin activity over time in prepared solutions. | 1. Degradation: Viomycin may be unstable in certain solution conditions (e.g., pH, exposure to light). 2. Improper Storage: Storing solutions at room temperature for extended periods can lead to degradation. | 1. Prepare fresh solutions for each experiment. If solutions need to be stored, protect them from light and store at the recommended temperature. 2. Always store stock and working solutions at the recommended temperature as per the manufacturer's instructions or established laboratory protocols. |
Data Presentation: Comparative Analysis of this compound Lots
While specific lot-to-lot data for this compound is not publicly available, the following table illustrates a typical comparative analysis based on Certificates of Analysis for different lots of a similar antibiotic. This serves as a template for the kind of data you should compare for each new lot of this compound you receive.
| Parameter | Lot A | Lot B | Lot C | Acceptable Range |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | Conforms to standard |
| Purity (HPLC) | 99.2% | 98.9% | 99.5% | ≥ 98.0% |
| Potency (as is) | 785 µg/mg | 770 µg/mg | 795 µg/mg | 750 - 850 µg/mg |
| Moisture Content | 3.5% | 4.1% | 3.2% | ≤ 5.0% |
| Identity (FTIR) | Conforms | Conforms | Conforms | Conforms to reference |
| Specific Rotation | -20.5° | -21.0° | -20.8° | -19° to -22° |
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound. Optimization may be required for your specific instrumentation and columns.
Objective: To determine the purity of this compound and to identify and quantify any related impurities.
Materials:
-
This compound (test lot and reference standard)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted)
-
Ultrapure water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as a gradient or isocratic system of acetonitrile and phosphate buffer. A common mobile phase for similar antibiotics involves a gradient elution.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in ultrapure water.
-
Sample Solution Preparation: Prepare a stock solution of the test lot of this compound at the same concentration (1 mg/mL) in ultrapure water.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 268 nm[]
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Run a blank (ultrapure water) to identify any system peaks.
-
-
Data Analysis:
-
Calculate the purity of the test lot by determining the area of the main Viomycin peak as a percentage of the total area of all peaks in the chromatogram.
-
Compare the chromatogram of the test lot to the reference standard to identify any new or significantly larger impurity peaks.
-
Protocol 2: Microbiological Potency Assay (Agar Diffusion Method)
This assay determines the biological activity of this compound by measuring the zone of inhibition of a susceptible microorganism.
Objective: To determine the potency of a test lot of this compound relative to a reference standard.
Materials:
-
This compound (test lot and reference standard)
-
Susceptible test organism (e.g., Bacillus subtilis ATCC 6633)
-
Antibiotic assay medium
-
Sterile petri dishes
-
Sterile cylinders or paper discs
-
Sterile phosphate buffer
-
Incubator
Procedure:
-
Preparation of Media: Prepare and sterilize the antibiotic assay medium according to the manufacturer's instructions.
-
Preparation of Inoculum: Prepare a standardized suspension of the test organism.
-
Preparation of Plates: Pour a base layer of agar into the petri dishes and allow it to solidify. Overlay with a seeded layer of agar containing the test organism inoculum.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the reference standard and the test lot of this compound in sterile phosphate buffer.
-
From the stock solutions, prepare a series of dilutions of both the standard and the sample at known concentrations.
-
-
Assay:
-
Place sterile cylinders or paper discs onto the surface of the agar.
-
Carefully pipette a fixed volume of each standard and sample dilution into the cylinders or onto the discs.
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-18 hours.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition for each standard and sample concentration.
-
Plot the logarithm of the concentration against the diameter of the zone of inhibition for the reference standard to generate a standard curve.
-
Determine the potency of the test lot by comparing the zone sizes of the sample dilutions to the standard curve.
-
Visualizations
Caption: Workflow for quality control of new this compound lots.
Caption: Troubleshooting inconsistent results with this compound.
References
Validation & Comparative
A Comparative Analysis of Viomycin Sulfate Hydrate and Capreomycin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Viomycin sulfate hydrate and Capreomycin, two critical second-line antibiotics in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document delves into their mechanisms of action, antimicrobial efficacy, and toxicity profiles, supported by experimental data and detailed methodologies.
Introduction: A Tale of Two Tuberactinomycins
Viomycin and Capreomycin are structurally similar cyclic peptide antibiotics belonging to the tuberactinomycin family.[1][2] Both are produced by Streptomyces species and have been pivotal in treating tuberculosis, particularly cases resistant to first-line drugs.[2][3] Although their clinical application has evolved, a thorough understanding of their comparative attributes remains crucial for ongoing research and development of novel anti-tubercular agents.
Mechanism of Action: A Shared Target
Both Viomycin and Capreomycin exert their bactericidal effects by inhibiting protein synthesis in susceptible bacteria.[3][4] They bind to the 70S ribosome at the interface between the 30S and 50S subunits, specifically interacting with helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[1][5] This binding event stabilizes the tRNA in the A-site, ultimately preventing the translocation step of elongation and halting protein synthesis.[4][5]
Antimicrobial Spectrum and Efficacy
The primary clinical utility of both Viomycin and Capreomycin is against Mycobacterium tuberculosis. The following table summarizes their in vitro activity.
| Organism | Viomycin MIC (µg/mL) | Capreomycin MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 2.5 - 10 | 2.5 - 10 | [6] |
| Capreomycin-resistant M. tuberculosis | >80 | >160 | [6] |
| Kanamycin-resistant M. tuberculosis | 10 | 160 | [6] |
| Mycobacterium avium | >16 | 16 - >64 | [7] |
Resistance Mechanisms
Resistance to both Viomycin and Capreomycin can emerge through mutations in the ribosomal binding site. Specifically, alterations in the rrs gene (encoding 16S rRNA) and the tlyA gene (encoding a 2'-O-methyltransferase that modifies the 16S and 23S rRNA) have been implicated in conferring resistance.[8] Cross-resistance between Viomycin and Capreomycin is common due to their shared binding site and mechanism of action.
Comparative Toxicity Profile
The clinical use of both Viomycin and Capreomycin is limited by their potential for significant adverse effects, primarily ototoxicity (hearing loss) and nephrotoxicity (kidney damage).
| Adverse Effect | Viomycin | Capreomycin | Notes | Reference |
| Ototoxicity | Reported | Reported, potentially less frequent than aminoglycosides | Both can cause irreversible hearing loss. | [9][10] |
| Nephrotoxicity | Reported | Reported | Generally reversible upon drug discontinuation. | [11] |
A retrospective study in Ethiopia found that among patients treated for MDR-TB with injectable agents (primarily Capreomycin), nephrotoxicity was detected in 6.7% and ototoxic symptoms in 4.8% of participants.[11] Another study suggested that Capreomycin may be less ototoxic than amikacin.[12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for mycobacteria.
Materials:
-
Middlebrook 7H10 or 7H11 agar
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
This compound and Capreomycin sulfate
-
Sterile distilled water or appropriate solvent
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile petri dishes, pipettes, and tubes
Procedure:
-
Drug Stock Solution Preparation: Prepare stock solutions of Viomycin and Capreomycin in a suitable solvent at a concentration of 10,000 µg/mL.
-
Agar Preparation: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath.
-
Drug-Containing Plate Preparation:
-
Add OADC enrichment to the molten agar.
-
Prepare serial twofold dilutions of each drug in sterile water.
-
Add the appropriate volume of each drug dilution to individual flasks of molten agar to achieve the desired final concentrations (e.g., 0.25 to 256 µg/mL).
-
Pour the drug-containing agar into petri dishes and allow them to solidify. Prepare a drug-free control plate.
-
-
Inoculum Preparation: Prepare a suspension of the mycobacterial strain to be tested in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate 10 µL of the standardized bacterial suspension onto the surface of the drug-containing and drug-free control plates.
-
Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 14-21 days.
-
Reading Results: The MIC is the lowest concentration of the drug that inhibits visible growth of the mycobacteria.
Assessment of Ototoxicity using Auditory Brainstem Response (ABR) in Guinea Pigs
This protocol provides a general framework for assessing drug-induced hearing loss in an animal model.
Materials:
-
Adult guinea pigs
-
Anesthetic (e.g., ketamine/xylazine)
-
ABR recording system with sound-attenuating chamber
-
Subdermal needle electrodes
-
Acoustic stimuli (clicks or tone bursts)
Procedure:
-
Baseline ABR: Anesthetize the guinea pig and place it in the sound-attenuating chamber. Insert subdermal electrodes at the vertex (active), mastoid (reference), and a distant site (ground).
-
Stimulation: Present acoustic stimuli (e.g., clicks, 4, 8, 16, 32 kHz tone bursts) to one ear at a time, starting at a high intensity (e.g., 90 dB SPL) and decreasing in 5 or 10 dB steps.
-
Recording: Record the evoked neural responses from the electrodes. Average multiple responses (e.g., 512 or 1024) for each stimulus intensity.
-
Threshold Determination: The ABR threshold is the lowest stimulus intensity at which a discernible and reproducible waveform (typically Wave III or IV) is observed.
-
Drug Administration: Administer Viomycin or Capreomycin to the guinea pigs according to the study design (e.g., daily for a specified period).
-
Follow-up ABR: Repeat the ABR measurements at specified time points during and after drug administration to monitor for any shifts in the auditory threshold. An increase in the ABR threshold indicates hearing loss.
Monitoring of Nephrotoxicity
Nephrotoxicity is typically monitored by measuring serum creatinine and blood urea nitrogen (BUN) levels.
Materials:
-
Blood collection supplies (syringes, tubes)
-
Centrifuge
-
Serum chemistry analyzer
Procedure:
-
Baseline Blood Collection: Collect a baseline blood sample from the subject prior to drug administration.
-
Drug Administration: Administer Viomycin or Capreomycin according to the study protocol.
-
Serial Blood Collection: Collect blood samples at regular intervals during and after the treatment period.
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
Analysis: Analyze the serum samples for creatinine and BUN concentrations using a validated clinical chemistry analyzer.
-
Data Evaluation: Compare the post-treatment serum creatinine and BUN levels to the baseline values. A significant increase in these markers is indicative of drug-induced nephrotoxicity.
Conclusion
Viomycin and Capreomycin are potent anti-tubercular agents with a shared mechanism of action. While their efficacy against M. tuberculosis is comparable, their clinical use is hampered by significant toxicity. The available data suggests that Capreomycin may have a more favorable safety profile, particularly concerning ototoxicity, although more direct comparative studies are needed to definitively establish this. The experimental protocols provided herein offer a standardized approach for researchers to conduct further comparative studies to elucidate the subtle but important differences between these two vital antibiotics.
References
- 1. Molecular Basis for the Selectivity of Antituberculosis Compounds Capreomycin and Viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viomycin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differences in VigiBase® reporting of aminoglycoside and capreomycin-suspected ototoxicity during tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nephrotoxicity and ototoxic symptoms of injectable second-line anti-tubercular drugs among patients treated for MDR-TB in Ethiopia: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adverse Effects and Choice between the Injectable Agents Amikacin and Capreomycin in Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Viomycin Sulfate Hydrate with Other Antitubercular Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of viomycin sulfate hydrate with other key antitubercular drugs. The information presented is supported by experimental data to aid in research and development efforts against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).
Viomycin is a cyclic peptide antibiotic that inhibits protein synthesis in Mycobacterium tuberculosis by binding to the ribosome.[1][2] Its efficacy, however, can be compromised by cross-resistance with other antitubercular agents, primarily other second-line injectable drugs like capreomycin, kanamycin, and amikacin.[3][4][5] Understanding the nuances of these cross-resistance patterns is critical for the development of effective treatment regimens for MDR-TB.
Quantitative Cross-Resistance Data
The degree of cross-resistance between viomycin and other antitubercular drugs is intrinsically linked to specific mutations in the target genes within M. tuberculosis. The primary genes implicated are the rrs gene, which encodes the 16S rRNA, a component of the ribosome, and the tlyA gene, which is involved in rRNA modification.[3][4][6]
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize MIC data from studies on laboratory-generated mutants and clinical isolates of M. tuberculosis, illustrating the impact of different mutations on cross-resistance profiles.
Table 1: MICs (µg/mL) for M. tuberculosis H37Rv Wild-Type and Laboratory-Generated Mutants with tlyA Mutations
| Strain | Relevant Genotype | Viomycin MIC | Capreomycin MIC | Kanamycin MIC | Amikacin MIC |
| H37Rv (Wild-Type) | Wild-Type | ≤10 | ≤10 | ≤5 | ≤4 |
| C-211 | tlyA (Gln22Stop) | >80 | 80 | ≤5 | ≤4 |
Data sourced from Maus et al., 2005, Antimicrobial Agents and Chemotherapy.[5]
Table 2: MICs (µg/mL) for M. tuberculosis Laboratory-Generated Mutants with rrs Mutations
| Strain/Mutant | rrs Mutation | Viomycin MIC | Capreomycin MIC | Kanamycin MIC | Amikacin MIC |
| K-201 | A1401G | ≤10 | 20 | >80 | >64 |
| V-201 | C1402T | 40 | 20 | 10 | ≤4 |
| V-204 | G1484T | 80 | 80 | >80 | >64 |
Data sourced from Maus et al., 2005, Antimicrobial Agents and Chemotherapy.[3]
Table 3: MICs (µg/mL) for Selected Drug-Resistant Clinical Isolates of M. tuberculosis
| Clinical Isolate No. | rrs Mutation(s) | Viomycin MIC | Capreomycin MIC | Kanamycin MIC | Amikacin MIC |
| 23 | A1401G | ≤10 | 20 | >80 | >64 |
| 24 | A1401G | ≤10 | 20 | >80 | >64 |
| 25 | A1401G | ≤10 | 20 | >80 | >64 |
Data sourced from Maus et al., 2005, Antimicrobial Agents and Chemotherapy.[5]
Analysis of Cross-Resistance Patterns
-
Viomycin and Capreomycin: There is a high level of cross-resistance between viomycin and capreomycin.[7][8] Mutations in the tlyA gene, as seen in the C-211 mutant, confer resistance to both drugs while maintaining susceptibility to kanamycin and amikacin.[5] The G1484T mutation in the rrs gene also results in high-level resistance to both viomycin and capreomycin.[3]
-
Viomycin and Aminoglycosides (Kanamycin and Amikacin): The cross-resistance between viomycin and the aminoglycosides kanamycin and amikacin is variable and dependent on the specific rrs mutation.[7][8]
-
The A1401G mutation confers high-level resistance to kanamycin and amikacin, and often intermediate resistance to capreomycin, but notably, strains with this mutation typically remain susceptible to viomycin.[3][4][5] This is a critical point for clinical consideration, as viomycin may still be a viable option for patients with kanamycin- and amikacin-resistant TB due to this mutation.
-
The C1402T mutation leads to resistance to viomycin and capreomycin, with a slight increase in the MIC for kanamycin, but susceptibility to amikacin.[3][4]
-
The G1484T mutation results in broad cross-resistance to viomycin, capreomycin, kanamycin, and amikacin.[3][4]
-
Signaling Pathway for Resistance
The molecular basis of resistance to viomycin and related drugs involves alterations in the drug's target site on the ribosome. The following diagram illustrates the genetic basis of this resistance.
Caption: Genetic basis of cross-resistance to viomycin and other antitubercular drugs.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized microbiological and molecular techniques. A detailed methodology for a key experiment, the Minimum Inhibitory Concentration (MIC) assay, is provided below.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing of Mycobacterium tuberculosis.
1. Preparation of Bacterial Inoculum: a. Culture M. tuberculosis strains on Middlebrook 7H10 or 7H11 agar. b. Scrape colonies and suspend in Middlebrook 7H9 broth containing 0.05% Tween 80 to a McFarland standard of 1.0. c. Further dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
2. Preparation of Drug Plates: a. Prepare stock solutions of this compound, capreomycin, kanamycin, and amikacin in sterile deionized water. b. Perform serial twofold dilutions of each drug in a 96-well microtiter plate using Middlebrook 7H9 broth as the diluent. The final volume in each well should be 100 µL. c. Include a drug-free well as a growth control.
3. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate. b. Seal the plates and incubate at 37°C in a humidified incubator. c. Incubate for 7 to 21 days, or until visible growth is observed in the growth control well.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. b. Growth can be assessed visually or by using a colorimetric indicator such as resazurin.
5. Molecular Characterization (Concurrent with MIC testing): a. Extract genomic DNA from the M. tuberculosis strains. b. Amplify the rrs and tlyA genes using Polymerase Chain Reaction (PCR). c. Sequence the PCR products to identify mutations associated with drug resistance.
Experimental Workflow
The following diagram outlines the workflow for determining the cross-resistance profile of M. tuberculosis isolates.
Caption: Workflow for determining viomycin cross-resistance in M. tuberculosis.
Conclusion
The cross-resistance profile of viomycin with other antitubercular drugs is complex and largely dictated by the underlying genetic mutations in M. tuberculosis. While complete cross-resistance is observed with capreomycin, the relationship with aminoglycosides like kanamycin and amikacin is more variable. A thorough understanding of these patterns, supported by robust experimental data, is essential for guiding the clinical use of these important second-line drugs and for the development of novel strategies to combat multidrug-resistant tuberculosis. The data strongly suggest that viomycin may remain a therapeutic option in cases of resistance to kanamycin and amikacin caused by the A1401G mutation in the rrs gene.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Molecular characterization of amikacin, kanamycin and capreomycin resistance in M/XDR-TB strains isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-resistance in M. tuberculosis to kanamycin, capreomycin and viomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing the efficacy of Viomycin sulfate hydrate against different mycobacterial strains"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Viomycin sulfate hydrate against various mycobacterial strains, with a focus on Mycobacterium tuberculosis and a discussion on non-tuberculous mycobacteria (NTM). The information is supported by experimental data and detailed methodologies to aid in research and drug development.
Introduction to this compound
Viomycin is a tuberactinomycin, a family of cyclic peptide antibiotics produced by actinomycetes like Streptomyces puniceus. Historically, it has served as a second-line agent in the treatment of tuberculosis (TB), particularly against drug-resistant strains. Its use has been largely superseded by the less toxic, structurally related antibiotic, Capreomycin. Viomycin exerts its bactericidal effect by inhibiting protein synthesis, a mechanism it shares with other tuberactinomycins.
Mechanism of Action
Viomycin targets the bacterial 70S ribosome, binding at a crucial interface between the small (30S) and large (50S) subunits. Specifically, it interacts with helix 44 of the 16S rRNA (in the 30S subunit) and helix 69 of the 23S rRNA (in the 50S subunit). This binding event stabilizes the pre-translocation state of tRNA in the A-site, effectively stalling the ribosome and preventing the translocation step of peptide elongation, which ultimately inhibits protein synthesis.
Comparative Efficacy Data
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
Efficacy against Mycobacterium tuberculosis
Viomycin has demonstrated significant activity against M. tuberculosis. The data below compares the MIC distribution of Viomycin with other second-line injectable agents against wild-type M. tuberculosis strains. There is known cross-resistance between Viomycin and Capreomycin.
| Antibiotic | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Epidemiological Cutoff (ECOFF) (mg/L) |
| Viomycin | 0.5 - 4.0 | 1.0 | 2.0 | 2.0 |
| Capreomycin | 1.0 - 8.0 | 2.0 | 4.0 | 4.0 |
| Amikacin | ≤0.25 - 2.0 | 0.5 | 1.0 | 1.0 |
| Kanamycin | 0.5 - 8.0 | 2.0 | 4.0 | 4.0 |
Data is compiled from studies using Middlebrook 7H10 or 7H11 agar/broth dilution methods. ECOFF values represent the upper limit of the wild-type MIC distribution.
Efficacy against Non-Tuberculous Mycobacteria (NTM)
Comprehensive MIC data for Viomycin against NTM species is notably scarce in recent literature. This is largely because Viomycin is not a recommended or commonly tested agent for NTM infections, with preference given to drugs like macrolides (clarithromycin), aminoglycosides (amikacin), and others based on established clinical efficacy.
Due to its structural and mechanistic similarity, Capreomycin's activity can provide a limited proxy. Below is a summary of available MIC data for Capreomycin against key NTM species, which may suggest a potential range of activity for Viomycin.
| Mycobacterial Strain | Antibiotic | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| M. avium complex | Capreomycin | 12.5 - >100 | 50 | >100 |
| M. kansasii | Capreomycin | 2.5 - >80 | 20 | 80 |
| M. abscessus | Capreomycin | 1.6 - >128 | 64 | >128 |
Note: The high MIC values for Capreomycin against these NTM strains suggest that Viomycin is also likely to have poor in vitro activity.
Experimental Protocols: Broth Microdilution MIC Testing
The following is a detailed methodology for determining the MIC of Viomycin against mycobacterial strains, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials
-
96-well U-bottom microtiter plates
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
This compound (and other antibiotics for comparison)
-
Sterile water and/or appropriate solvents for drug stock solutions
-
Mycobacterial isolates (pure culture)
-
0.5 McFarland turbidity standard
-
Sterile glass beads
-
Incubator (35-37°C)
-
Inverted mirror or microplate reader
Methodology
-
Inoculum Preparation:
-
Harvest colonies from a pure culture on solid medium (e.g., Middlebrook 7H10/7H11 agar).
-
Transfer colonies to a sterile tube containing sterile water and glass beads.
-
Vortex for 30-60 seconds to create a uniform suspension and break up clumps.
-
Allow heavy particles to settle for 5-10 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare the final inoculum by diluting this suspension 1:100 in Middlebrook 7H9 broth with OADC to achieve a target concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of Viomycin (e.g., from 64 mg/L to 0.25 mg/L) in Middlebrook 7H9 broth directly in the 96-well plate.
-
Typically, 100 µL of broth is added to each well, and then 100 µL of the drug stock is added to the first column and serially diluted across the plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial inoculum, resulting in a final volume of 200 µL per well.
-
Seal the plates to prevent evaporation and incubate at 35-37°C.
-
Incubation time varies by species: 3-5 days for rapidly growing mycobacteria and 7-21 days for slowly growing mycobacteria, or until sufficient growth is visible in the growth control well.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the mycobacteria. Results can be read visually using an inverted mirror or with a microplate reader.
-
Conclusion
This compound demonstrates reliable in vitro activity against wild-type Mycobacterium tuberculosis, with an efficacy comparable to that of Capreomycin. However, its application against NTM appears limited, underscored by a significant lack of published susceptibility data. The high MICs of the related compound Capreomycin against common NTMs suggest that Viomycin may not be an effective agent for these infections. For researchers investigating second-line anti-tubercular agents, Viomycin remains a relevant compound, but its exploration for NTM treatment would require substantial new in vitro and in vivo efficacy studies.
A Comparative Guide to the Validation of Viomycin Sulfate Hydrate Purity: Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for antibiotic compounds is critical for ensuring their safety, efficacy, and quality.[1] Viomycin sulfate hydrate, a member of the tuberactinomycin family of antibiotics, is an essential component in the treatment of Mycobacterium tuberculosis infections. This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative analytical techniques for the validation of this compound purity. While official monographs with detailed current analytical methods for Viomycin sulfate were not identified in the public domain during this review, this guide consolidates best practices and methodologies from related aminoglycoside and polypeptide antibiotics to provide a robust framework for its purity analysis.
This guide will delve into the experimental protocols and comparative performance of modern mass spectrometric methods against traditional high-performance liquid chromatography (HPLC) with UV detection and microbiological assays. The objective is to provide researchers and drug development professionals with the necessary information to select the most appropriate analytical strategy for their specific needs.
Experimental Workflow for Purity Analysis
A generalized experimental workflow for the analysis of antibiotic purity using Liquid Chromatography-Mass Spectrometry (LC-MS) is illustrated below. This workflow outlines the key stages from sample preparation to data analysis and interpretation.
Caption: Experimental workflow for this compound purity analysis by LC-MS.
Quantitative Performance Comparison
The choice of analytical method for purity assessment is often a trade-off between sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of mass spectrometry, HPLC-UV, and microbiological assays for the analysis of antibiotic purity.
| Parameter | Mass Spectrometry (LC-MS/MS) | HPLC-UV | Microbiological Assay |
| Specificity | Very High (discriminates based on mass-to-charge ratio) | Moderate to High (dependent on chromatographic resolution) | Low (measures overall antimicrobial activity)[2] |
| Sensitivity | Very High (ng/mL to pg/mL)[3] | Moderate (µg/mL to ng/mL)[4] | Low to Moderate (dependent on microorganism susceptibility) |
| Quantitative Accuracy | High | High | Moderate (higher variability)[4] |
| Linearity Range | Wide | Moderate | Narrow |
| Throughput | High | High | Low |
| Impurity Identification | Excellent (provides structural information) | Limited (requires reference standards) | Not possible |
| Cost | High | Moderate | Low |
Experimental Protocols
Proposed Method: Validation of this compound Purity by LC-MS/MS
This proposed method is based on established protocols for the analysis of related aminoglycoside and polypeptide antibiotics.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Electrospray ionization (ESI) source.
2. Reagents and Materials:
-
This compound reference standard and sample.
-
LC-MS grade water, acetonitrile, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
3. Chromatographic Conditions (starting point for method development):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a common starting point for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from low to high organic phase (acetonitrile) to ensure separation of Viomycin from potential impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
4. Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for impurity profiling and Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flow Rates: To be optimized for the specific instrument.
-
MRM Transitions: Precursor and product ions for Viomycin would need to be determined by infusion of a standard solution.
5. Sample Preparation:
-
Accurately weigh and dissolve this compound in Mobile Phase A to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
6. Validation Parameters:
-
Specificity: Assessed by analyzing blank samples and spiked samples to ensure no interference at the retention time of Viomycin and its known impurities.
-
Linearity: Determined by a calibration curve with at least five concentration levels.
-
Accuracy and Precision: Evaluated by analyzing QC samples at three concentration levels on three different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of mobile phase, column temperature).
Alternative Method: HPLC with UV Detection
HPLC with UV detection is a widely used technique for purity determination of pharmaceuticals.[1]
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
2. Reagents and Materials:
-
Same as for the LC-MS/MS method.
3. Chromatographic Conditions:
-
Similar to the LC-MS/MS method, but may require different mobile phase additives (e.g., ion-pairing agents) to improve peak shape and retention for polar compounds like Viomycin.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of this compound (typically in the low UV range, e.g., 200-220 nm, as it lacks a strong chromophore).
4. Sample Preparation and Validation:
-
Follows the same principles as for the LC-MS/MS method.
Traditional Method: Microbiological Assay
Microbiological assays are the historical gold standard for determining the potency of antibiotics.[3] They measure the biological activity of the antibiotic against a susceptible microorganism.
1. Principle:
-
The agar diffusion method (cylinder-plate or disk diffusion) is commonly used.[3]
-
A standardized suspension of a susceptible microorganism is seeded into an agar plate.
-
Solutions of the this compound sample and a reference standard at known concentrations are applied to the agar surface.
-
After incubation, the diameter of the zone of inhibition around the sample is measured and compared to that of the reference standard to determine the potency.
2. Limitations:
-
Lower precision and accuracy compared to chromatographic methods.[4]
-
Does not provide information on individual impurities.
-
Can be influenced by the presence of other biologically active substances.
-
Time-consuming and requires specialized handling of microorganisms.
Purity, Potency, and Impurity Profiling: A Logical Relationship
The concepts of purity, potency, and impurity profiling are interconnected but distinct. The following diagram illustrates their logical relationship in the context of antibiotic quality control.
Caption: Relationship between Purity, Potency, and Impurity Profiling.
Discussion
Mass Spectrometry for Definitive Purity Assessment
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for the analysis of pharmaceutical impurities.[3] For a complex peptide antibiotic like Viomycin, LC-MS/MS can not only quantify the main component but also detect and identify unknown impurities and degradation products based on their mass-to-charge ratios and fragmentation patterns. This capability is crucial for a thorough understanding of the drug substance's purity profile and for ensuring its safety. The development of a state-of-the-art test for impurity control, such as an HPLC-MS method, is essential, as traditional methods may not be sufficient to detect all relevant impurities.[5]
HPLC-UV as a Robust Quality Control Method
HPLC with UV detection remains a workhorse in the pharmaceutical industry for routine quality control.[1] It provides reliable quantification of the main component and known impurities when reference standards are available. While less sensitive and specific than MS, its lower cost and ease of use make it a practical choice for many applications. For a compound like Viomycin that lacks a strong chromophore, achieving high sensitivity with UV detection can be challenging.
The Role of Microbiological Assays
While chromatographic methods measure the chemical purity of an antibiotic, microbiological assays determine its biological potency.[3] Potency is a measure of the drug's effectiveness in inhibiting microbial growth.[3] Although less precise than chemical methods, microbiological assays can reveal subtle changes in the molecule that might affect its biological activity but are not detectable by chemical means.[4] Therefore, microbiological assays remain a valuable tool, often used in conjunction with chemical methods, to provide a complete picture of an antibiotic's quality.
Conclusion
The validation of this compound purity is a critical aspect of its quality control. While traditional methods like HPLC-UV and microbiological assays have their place, modern mass spectrometry techniques, particularly LC-MS/MS, offer significant advantages in terms of specificity, sensitivity, and the ability to identify unknown impurities. For comprehensive characterization and stringent quality control of this compound, a validated LC-MS/MS method is the recommended approach. This guide provides a framework for the development and validation of such a method, enabling researchers and drug development professionals to ensure the quality and safety of this important antibiotic.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Validation of an analytical method for the determination of spiramycin, virginiamycin and tylosin in feeding-stuffs by thin-layer chromatography and bio-autography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic and Antagonistic Landscape of Viomycin Sulfate Hydrate in Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Viomycin sulfate hydrate, a member of the tuberactinomycin family of antibiotics, has historically been a component in the therapeutic arsenal against Mycobacterium tuberculosis, particularly in cases of multidrug resistance.[1] Its mechanism of action involves the inhibition of protein synthesis by binding to the bacterial ribosome.[2] In an era where combination therapy is paramount to overcoming antimicrobial resistance, understanding the nature of Viomycin's interactions with other antibiotics—be it synergistic, additive, or antagonistic—is crucial for the rational design of effective treatment regimens.
This guide provides a comparative overview of the known interactive effects of this compound and its close analog, Capreomycin, with other antibiotics. Due to a scarcity of publicly available quantitative data specifically for Viomycin, this guide leverages data from studies on Capreomycin, a structurally and mechanistically similar tuberactinomycin antibiotic, to provide valuable insights. The experimental protocols for key synergy testing methods are also detailed to support further research in this area.
Quantitative Analysis of Antibiotic Interactions
The interaction between two antimicrobial agents is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay. The FIC index is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Table 1: In Vitro Interaction of Capreomycin with Moxifloxacin and Clofazimine against Mycobacterium tuberculosis Strains
| Combination | M. tuberculosis Strains (n=30) | Interaction Type | Range of FIC Indices (Minimum) | Percentage of Strains Showing Synergy |
| Capreomycin + Moxifloxacin | MDR, XDR, Pan-sensitive, and other drug-resistant | Synergy | Not specified, but synergy was found in 96.67% of strains | 96.67% |
| Capreomycin + Clofazimine | MDR, XDR, Pan-sensitive, and other drug-resistant | Synergy | Not specified, but synergy was found in 70.00% of strains | 70.00% |
Data extracted from a study investigating potential synergies between clofazimine and moxifloxacin or capreomycin.[3]
The same study also noted that when calculating the maximum FIC indices, antagonism was more likely to be observed in MDR/XDR strains for both combinations.[3]
Experimental Protocols
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination
This method is used to evaluate the in vitro interaction of two antimicrobial agents against a specific microorganism.
a. Materials:
-
This compound and partner antibiotic(s)
-
Mycobacterium tuberculosis clinical isolates or reference strains (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (for viability indication)
-
Incubator (37°C with 5% CO2)
b. Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Viomycin and the partner antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in 7H9 broth.
-
Plate Setup: In a 96-well plate, dispense 50 µL of 7H9 broth into each well. Add 50 µL of the diluted Viomycin solution horizontally across the plate and 50 µL of the diluted partner antibiotic vertically down the plate. This creates a matrix of varying concentrations of both drugs. Include wells with each drug alone as controls.
-
Inoculum Preparation: Prepare an inoculum of M. tuberculosis equivalent to a 1.0 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Reading Results: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.
-
FIC Index Calculation: The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.
Time-Kill Curve Analysis
This method assesses the dynamic interaction between antibiotics over time, determining whether a combination is bactericidal or bacteriostatic and if the interaction is synergistic.
a. Materials:
-
This compound and partner antibiotic(s)
-
Mycobacterium tuberculosis isolates
-
Middlebrook 7H9 broth with OADC supplement
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Middlebrook 7H10 or 7H11 agar plates
-
Sterile saline for dilutions
b. Methodology:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of M. tuberculosis in 7H9 broth. Dilute the culture to a starting inoculum of approximately 10^5 to 10^6 CFU/mL.
-
Experimental Setup: Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
Viomycin alone (at a clinically relevant concentration, e.g., 1x MIC)
-
Partner antibiotic alone (at a clinically relevant concentration, e.g., 1x MIC)
-
Viomycin and partner antibiotic in combination (at the same concentrations)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate the dilutions onto 7H10 or 7H11 agar plates. Incubate the plates for 3-4 weeks at 37°C.
-
Data Analysis: Count the number of colonies (CFU/mL) for each time point and condition. Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Antagonism is defined as a ≥2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Indifference is a <2 log10 change in CFU/mL.
-
Visualizing Methodologies and Mechanisms
Caption: Workflow of a checkerboard assay for synergy testing.
Caption: Workflow of a time-kill curve analysis for synergy.
Caption: Viomycin inhibits bacterial protein synthesis.
Conclusion
The available in vitro data, primarily from its close analog Capreomycin, suggests that Viomycin has the potential for synergistic interactions with other classes of antibiotics, such as fluoroquinolones and clofazimine, against Mycobacterium tuberculosis. However, the possibility of antagonism, particularly in drug-resistant strains, cannot be overlooked. The lack of comprehensive quantitative data for Viomycin in combination with first-line anti-tuberculosis drugs highlights a significant knowledge gap. Further research employing standardized methodologies, such as the checkerboard and time-kill curve assays detailed in this guide, is imperative to fully characterize the interaction profile of Viomycin. Such studies will be invaluable for optimizing its role in future combination therapies against multidrug-resistant tuberculosis.
References
- 1. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Interactions between New Antitubercular Drug Candidates SQ109 and TMC207 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicity Profile: A Comparative Analysis of Viomycin Sulfate Hydrate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the toxicity of Viomycin sulfate hydrate and its structural analog, Capreomycin. Both are tuberactinomycin antibiotics primarily used in the treatment of multidrug-resistant tuberculosis. While clinically effective, their use is often limited by significant side effects, notably nephrotoxicity and ototoxicity. This document summarizes available quantitative data, details experimental methodologies, and visualizes the cellular pathways implicated in their toxicity to aid in preclinical risk assessment and the development of safer therapeutic alternatives.
Comparative Cytotoxicity Data
Direct quantitative in vitro cytotoxicity comparisons between Viomycin and Capreomycin in mammalian cell lines are limited in publicly available literature. However, studies on related compounds and the known clinical profiles of these drugs provide valuable context. It is generally reported that Viomycin exhibits greater toxicity than Capreomycin. For reference, the in vitro cytotoxicity of the aminoglycoside antibiotic Gentamicin has been quantified in human kidney (HK-2) cells.
Table 1: In Vitro Cytotoxicity of Tuberactinomycins and a Reference Aminoglycoside
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Gentamicin | HK-2 | CCK-8 | IC50 | 22.3 mM (after 24h) | [1] |
| This compound | - | - | - | Data not available | - |
| Capreomycin Sulfate | - | - | - | Data not available | - |
Note: The absence of direct comparative IC50 values for Viomycin and Capreomycin in the same cell line under identical conditions in the reviewed literature necessitates a cautious interpretation of their relative in vitro toxicity. The provided Gentamicin data serves as a benchmark for aminoglycoside-induced nephrotoxicity.
Mechanisms of Toxicity and Associated Signaling Pathways
The primary toxicities associated with Viomycin and Capreomycin are damage to the kidneys (nephrotoxicity) and the inner ear (ototoxicity). The underlying mechanisms, largely extrapolated from studies on aminoglycosides, point towards the induction of oxidative stress and apoptosis.
Nephrotoxicity
Tuberactinomycins are taken up by the proximal tubule cells of the kidneys. Inside the cells, these compounds are thought to induce the production of reactive oxygen species (ROS), leading to cellular damage and triggering apoptotic cell death.
Ototoxicity
In the inner ear, these antibiotics can damage the sensory hair cells of the cochlea, leading to hearing loss. This process is also believed to be mediated by the generation of ROS and the subsequent activation of apoptotic signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway.
The following diagram illustrates the proposed general signaling pathway for tuberactinomycin-induced apoptosis:
Caption: Proposed signaling pathway for tuberactinomycin-induced apoptosis.
Experimental Protocols
Standard in vitro assays for assessing cytotoxicity include the MTT and LDH assays. The following are generalized protocols for these experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., this compound, Capreomycin) and control substances. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH released is proportional to the extent of cell lysis.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (fully lysed cells) and a negative control (untreated cells).
The following diagram outlines a general workflow for in vitro cytotoxicity testing:
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
While direct comparative in vitro cytotoxicity data for this compound and Capreomycin is scarce, the established clinical understanding suggests a higher toxicity profile for Viomycin. The primary mechanisms of their dose-limiting nephrotoxicity and ototoxicity are believed to involve the induction of oxidative stress and subsequent apoptosis, likely mediated through the JNK signaling pathway. The provided experimental protocols for MTT and LDH assays offer standardized methods for future in vitro studies to quantify and directly compare the cytotoxicity of these and other novel tuberactinomycin derivatives. Such studies are crucial for the development of new anti-tuberculosis agents with improved safety profiles.
References
Decoding the Ribosome: A Comparative Guide to Confirming the Viomycin Binding Site Through Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
The ribosome, a complex molecular machine responsible for protein synthesis, is a prime target for antibiotics. Viomycin, a tuberactinomycin antibiotic, effectively halts this process by binding to the ribosome and inhibiting translocation. Pinpointing the precise binding site of such drugs is crucial for understanding their mechanism of action, predicting resistance, and developing next-generation therapeutics. This guide provides a comprehensive comparison of experimental approaches for confirming the binding site of Viomycin sulfate hydrate on the ribosome, with a focus on the powerful technique of mutagenesis.
Unveiling the Viomycin Binding Site: A Mutagenesis-Driven Approach
Genetic and biochemical studies have pinpointed the binding site of Viomycin to a critical interface between the small (30S) and large (50S) ribosomal subunits.[1][2] This region involves helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[1] The strategic location of this binding site allows Viomycin to interfere with the movement of the ribosome along the messenger RNA (mRNA), a process known as translocation.[2]
Site-directed mutagenesis serves as a robust method to validate this binding site. By introducing specific nucleotide changes in the rRNA sequences hypothesized to interact with the drug, researchers can observe the resulting effect on antibiotic susceptibility. A significant increase in the minimum inhibitory concentration (MIC) of Viomycin for bacteria expressing these mutant ribosomes provides strong evidence that the mutated residue is a key component of the drug's binding pocket.
Quantitative Impact of Ribosomal Mutations on Viomycin Resistance
The following table summarizes the observed effects of specific mutations within the 16S rRNA on the resistance of Mycobacterium tuberculosis to Viomycin.
| Mutation in 16S rRNA (rrs gene) | Wild-Type MIC of Viomycin (µg/mL) | Mutant MIC of Viomycin (µg/mL) | Fold Change in Resistance | Reference |
| A1401G | ≤10 | 40 | ≥4 | [3] |
| C1402T | ≤10 | 10 | 1 (susceptible) | [3] |
| G1484T | ≤10 | >160 | >16 | [3] |
Experimental Protocols: A Step-by-Step Guide
Site-Directed Mutagenesis of 16S rRNA and Ribosome Reconstitution
This protocol outlines the key steps for introducing a specific mutation into the 16S rRNA gene and assembling mutant 70S ribosomes for functional analysis.
a. Site-Directed Mutagenesis of the 16S rRNA Gene (rrs):
-
Template Preparation: Isolate a plasmid containing the wild-type E. coli 16S rRNA gene (rrs).
-
Primer Design: Design primers that are complementary to the target sequence but contain the desired nucleotide change. The mutation should be located in the middle of the primer with 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The reaction will generate copies of the entire plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Selection and Sequencing: Select for transformed cells and verify the presence of the desired mutation by DNA sequencing.
b. In Vitro Transcription of Mutant 16S rRNA:
-
Template Linearization: Linearize the plasmid containing the mutated rrs gene using a restriction enzyme that cuts downstream of the gene.
-
In Vitro Transcription: Use a T7 RNA polymerase-based in vitro transcription kit to synthesize the mutant 16S rRNA from the linearized plasmid template.
-
Purification: Purify the transcribed 16S rRNA using standard RNA purification methods.
c. Reconstitution of 70S Ribosomes:
-
Purification of Ribosomal Components: Purify 30S and 50S ribosomal subunits from a wild-type E. coli strain. Isolate total proteins from the 30S subunits (TP30).
-
Reconstitution of 30S Subunits:
-
Formation of 70S Ribosomes: Combine the reconstituted mutant 30S subunits with purified wild-type 50S subunits in an association buffer and incubate to allow the formation of 70S ribosomes.
In Vitro Translation Inhibition Assay
This assay measures the concentration of Viomycin required to inhibit protein synthesis by 50% (IC50), providing a quantitative measure of the drug's efficacy against wild-type and mutant ribosomes.
-
Prepare a cell-free translation system: Use a commercially available PURE (Protein synthesis Using Recombinant Elements) system or a prepared S30 extract.
-
Set up reactions: In a microplate, set up multiple reactions containing the cell-free system, a reporter mRNA (e.g., encoding luciferase or GFP), amino acids, and energy sources.
-
Add Viomycin: Add a range of Viomycin concentrations to the reactions. Include a no-drug control.
-
Add Ribosomes: Initiate the translation reaction by adding either wild-type or mutant reconstituted 70S ribosomes.
-
Incubate: Incubate the reactions at 37°C for a set period to allow for protein synthesis.
-
Measure Reporter Activity: Quantify the amount of reporter protein produced by measuring luciferase activity or GFP fluorescence.
-
Calculate IC50: Plot the percentage of protein synthesis inhibition against the Viomycin concentration and determine the IC50 value.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for confirming the Viomycin binding site and the logical framework behind interpreting the mutagenesis data.
Caption: Experimental workflow for confirming the Viomycin binding site.
Caption: Logic of mutagenesis for binding site confirmation.
Alternative and Complementary Experimental Approaches
While mutagenesis is a powerful tool, a multi-faceted approach often provides the most comprehensive understanding of drug-ribosome interactions. The following table compares mutagenesis with other common techniques.
| Technique | Principle | Advantages | Disadvantages |
| Site-Directed Mutagenesis | Introduces specific changes in the rRNA to assess their impact on drug sensitivity. | Directly tests the functional importance of specific residues; provides strong evidence for a binding site. | Can be labor-intensive; mutations may cause global structural changes in the ribosome, complicating interpretation. |
| Chemical Footprinting | Uses chemical probes (e.g., dimethyl sulfate - DMS) to modify accessible rRNA bases. The binding of a drug protects specific bases from modification, creating a "footprint". | Provides a direct readout of the drug's binding location; can be performed in vitro and in vivo. | Resolution is limited to the accessibility of the chemical probe; some regions of the ribosome may be inherently protected. |
| Ribosome Profiling (Ribo-Seq) | A high-throughput sequencing technique that maps the positions of ribosomes on mRNA. Antibiotic-induced ribosome stalling at specific locations can reveal the drug's mechanism and binding site. | Provides a genome-wide view of translation and antibiotic effects in vivo; can reveal context-dependent drug action. | Indirectly infers binding site from stalling patterns; data analysis can be complex. |
| X-ray Crystallography / Cryo-EM | Provides high-resolution three-dimensional structures of the ribosome in complex with the antibiotic. | Offers the most detailed view of the binding pocket and drug-ribosome interactions. | Technically challenging and time-consuming; may not capture dynamic aspects of the interaction. |
Detailed Methodologies for Alternative Approaches
1. Chemical Footprinting with Dimethyl Sulfate (DMS):
-
Ribosome-Drug Complex Formation: Incubate purified 70S ribosomes with and without Viomycin.
-
DMS Modification: Treat both sets of ribosomes with a limited amount of DMS, which methylates accessible adenine and cytosine residues.
-
RNA Extraction: Extract the 16S and 23S rRNA from the treated ribosomes.
-
Primer Extension: Use reverse transcriptase and a radiolabeled or fluorescently labeled primer that binds to a specific region of the rRNA. Reverse transcription will stop at the methylated bases.
-
Gel Electrophoresis: Separate the resulting cDNA fragments on a denaturing polyacrylamide gel.
-
Analysis: Compare the banding patterns of the Viomycin-treated and untreated samples. Regions where bands are diminished or absent in the Viomycin-treated sample represent the "footprint" of the drug.
2. Ribosome Profiling (Ribo-Seq):
-
Cell Treatment: Treat a bacterial culture with a sub-lethal concentration of Viomycin. Include an untreated control culture.
-
Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or size-exclusion chromatography.
-
Library Preparation: Extract the RNA footprints, ligate adapters to their ends, and convert them to a cDNA library for high-throughput sequencing.
-
Sequencing and Data Analysis: Sequence the cDNA library and map the reads back to the bacterial genome. Analyze the distribution of ribosome footprints to identify positions of increased ribosome density (stalling) in the Viomycin-treated sample compared to the control.
Conclusion
Confirming the binding site of antibiotics like Viomycin on the ribosome is a critical step in drug development and in combating antibiotic resistance. Site-directed mutagenesis provides a powerful and direct method to test the functional significance of specific ribosomal residues in drug binding. When combined with complementary techniques such as chemical footprinting and ribosome profiling, researchers can build a comprehensive and high-resolution picture of how these essential drugs interact with their ribosomal target. This integrated approach not only validates the binding site but also provides deeper insights into the drug's mechanism of action, paving the way for the design of more effective and resilient antibiotics.
References
- 1. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reconstitution of the Escherichia coli 70S ribosome with a full set of recombinant ribosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation | Molecular Systems Biology [link.springer.com]
- 4. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Viomycin Sulfate Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Viomycin sulfate hydrate, an antibiotic primarily used in tuberculosis research, requires specific disposal procedures due to its potential environmental and health hazards. This guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1] When handling the powdered form, prevent dust generation and inhalation.[2]
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing and rinse the skin with plenty of water. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice.[1] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention. |
| Ingestion | Rinse the mouth with water.[3] Do not induce vomiting. Call a poison center or doctor for treatment advice. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[4] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited.[5][6][7] The general workflow for proper disposal involves segregation, containment, labeling, and transfer to a certified waste management service.
-
Segregation : Treat all this compound waste, including contaminated materials like pipette tips and empty containers, as hazardous chemical waste.[5] It is crucial to segregate it from other waste streams to prevent accidental mixing of incompatible substances.[8]
-
Containment : Place the this compound waste into a designated, leak-proof, and chemically compatible container.[9] Ensure the container is kept closed to prevent spills or the release of dust.[9] Original containers, if in good condition, can be used for waste accumulation.[8]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste" and specify the contents as "this compound Waste."[10] Proper labeling is essential for the safety of all personnel who may handle the container.[8][10]
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10] This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.[10]
-
Disposal : Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[6] Do not attempt to transport the waste yourself.[5] Your institution's Environmental Health and Safety (EHS) office can provide specific guidance on scheduling a pickup.
As an antibiotic, care must be taken to prevent the release of active compounds into the environment, which could contribute to antimicrobial resistance.[11] The NIH recommends autoclaving as a best practice for inactivating antibiotic waste.[7] Consult with your EHS office to determine if this is a required or recommended step within your institution's waste management protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. cdn.who.int [cdn.who.int]
Navigating the Safe Handling of Viomycin Sulfate Hydrate: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Viomycin sulfate hydrate. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
This compound is an antibiotic that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and other critical safety data to minimize exposure and mitigate risks in the laboratory setting.
Essential Safety and Handling Protocols
A systematic approach to handling this compound, from acquisition to disposal, is paramount. The following operational and disposal plans provide a clear, procedural framework for safe laboratory practices.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Before handling, inspect all containers for damage or leaks.
-
-
Donning Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or, for larger quantities, impervious clothing is required to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
-
-
Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust when handling the solid form.
-
Do not eat, drink, or smoke in the designated handling area.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical advice if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered contaminated waste.
-
-
Containerization:
-
Place all contaminated solid waste into a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Unused or expired this compound should also be placed in a designated hazardous waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal company.
-
Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. It is important to note that no official occupational exposure limits have been established for this compound by major regulatory agencies.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | [2] |
| OSHA PEL | Not Established | N/A |
| NIOSH REL | Not Established | N/A |
| ACGIH TLV | Not Established | N/A |
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for safe handling, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
